4-(Benzyloxy)-3,5-dimethoxybenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethoxy-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-8-13(10-17)9-15(19-2)16(14)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQUHZIDRBKPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215586 | |
| Record name | Benzaldehyde, 3,5-dimethoxy-4-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6527-32-8 | |
| Record name | Benzaldehyde, 3,5-dimethoxy-4-(phenylmethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006527328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 3,5-dimethoxy-4-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-3,5-dimethoxybenzaldehyde, a substituted aromatic aldehyde, serves as a significant building block in organic synthesis. Its unique structural features, combining a benzaldehyde core with benzyloxy and methoxy functional groups, make it a versatile precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and an exploration of its potential biological significance.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes its key quantitative data.
| Property | Value | Source |
| CAS Number | 6527-32-8 | [1][2] |
| Molecular Formula | C₁₆H₁₆O₄ | [1] |
| Molecular Weight | 272.3 g/mol | [1] |
| Physical Form | Yellow to brown powder or crystals | [1] |
| Boiling Point | 423.4 °C | [3] |
| Purity | 97% | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through the benzylation of 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde). The following protocol outlines a general procedure for this synthesis.
Materials:
-
4-hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)
-
Benzyl bromide or benzyl chloride
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or acetone as solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3,5-dimethoxybenzaldehyde in anhydrous DMF.
-
Addition of Base: Add an excess of anhydrous potassium carbonate to the solution. This will act as a base to deprotonate the hydroxyl group.
-
Addition of Benzylating Agent: To the stirring mixture, add a slight molar excess of benzyl bromide or benzyl chloride dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and allow it to stir for several hours (typically 4-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine solution to remove any remaining inorganic impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to obtain pure this compound.
Potential Biological Significance and Signaling Pathways
While direct studies on the specific biological activities and signaling pathway involvement of this compound are limited, the broader class of benzaldehyde derivatives has been shown to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Recent research has indicated that certain benzaldehyde derivatives can influence cellular processes by modulating key signaling pathways. For instance, some benzaldehydes have been shown to stimulate autophagy through the Sonic Hedgehog (Shh) signaling pathway.[4] Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.
The potential for this compound to interact with such pathways warrants further investigation. Its structural similarity to other biologically active benzaldehydes suggests it could be a valuable scaffold for the development of novel therapeutic agents.
To illustrate a potential mechanism of action for benzaldehyde derivatives, the following diagram depicts a simplified experimental workflow for investigating the effect of a compound on a generic signaling pathway leading to a cellular response.
Caption: A generalized experimental workflow to investigate the impact of a compound on cellular signaling pathways.
Conclusion
This compound is a valuable chemical intermediate with potential applications in the synthesis of novel bioactive compounds. While its specific biological roles are still under exploration, the known activities of related benzaldehyde derivatives suggest that it is a promising candidate for further investigation in drug discovery and development. The detailed synthesis protocol and physicochemical data provided in this guide serve as a foundational resource for researchers in the field. Future studies focusing on its interaction with specific cellular targets and signaling pathways will be crucial in unlocking its full therapeutic potential.
References
- 1. 4-Benzyloxy-3,5-dimethylbenzaldehyde, 95% | Fisher Scientific [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde, a significant organic compound with applications in synthetic chemistry and drug discovery. This document details its chemical and physical characteristics, spectroscopic data, and relevant experimental protocols.
Core Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 6527-32-8 | [1] |
| Molecular Formula | C₁₆H₁₆O₄ | [1] |
| Molecular Weight | 272.296 g/mol | [1] |
| Appearance | Yellow to brown powder or crystals | [2] |
| Purity | 97% | [2] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Spectroscopic Data Summary
Detailed spectroscopic data for this compound is not extensively documented in the provided search results. However, characteristic spectral features can be predicted based on its structure and by comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons on both the benzaldehyde and benzyl rings, the methylene protons of the benzyl group, and the methoxy protons.
¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon of the aldehyde, the aromatic carbons, the methylene carbon, and the methoxy carbons.
Due to the lack of specific experimental data for the target compound, representative data for the closely related compound 4-(Benzyloxy)-3-methoxybenzaldehyde is provided for reference.
Table 2: ¹H NMR Spectroscopic Data of 4-(Benzyloxy)-3-methoxybenzaldehyde Data for a related compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.8 | Singlet | 1H | Aldehyde (-CHO) |
| ~7.4 | Multiplet | 5H | Benzyl Aromatic |
| ~7.3 | Multiplet | 3H | Benzaldehyde Aromatic |
| ~5.2 | Singlet | 2H | Methylene (-CH₂-) |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |
Table 3: ¹³C NMR Spectroscopic Data of 4-(Benzyloxy)-3-methoxybenzaldehyde Data for a related compound
| Chemical Shift (δ) ppm | Assignment |
| ~191 | Aldehyde Carbonyl (C=O) |
| ~150-155 | Aromatic (C-O) |
| ~136 | Aromatic (Quaternary) |
| ~127-129 | Aromatic (Benzyl CH) |
| ~110-126 | Aromatic (Benzaldehyde CH) |
| ~71 | Methylene (-CH₂-) |
| ~56 | Methoxy (-OCH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of an aromatic aldehyde like this compound is characterized by specific vibrational frequencies. Key absorption bands are expected for the carbonyl group, aromatic rings, and ether linkages.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850 & ~2750 | Medium | C-H Stretch (aldehyde)[3][4] |
| ~1705-1685 | Strong | C=O Stretch (aromatic aldehyde)[3][5] |
| ~1600 & ~1450 | Medium-Strong | C=C Stretch (aromatic ring)[3] |
| ~1260 & ~1040 | Strong | C-O Stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry of this compound would yield a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 272 | [M]⁺, Molecular ion peak |
| 181 | Loss of benzyl group ([M-C₇H₇]⁺) |
| 91 | Benzyl cation ([C₇H₇]⁺) |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application in research and development.
Synthesis Protocol: Williamson Ether Synthesis
A plausible synthetic route to this compound is via the Williamson ether synthesis, starting from 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde).
Materials:
-
4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-hydroxy-3,5-dimethoxybenzaldehyde in a suitable solvent like acetone or DMF in a round-bottom flask.
-
Add an excess of potassium carbonate to the solution.
-
Add benzyl bromide dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water and then with a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Characterization Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[7]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover a range of 0-12 ppm.
-
¹³C NMR Acquisition: Switch the spectrometer to the ¹³C channel and acquire the spectrum using a proton-decoupled pulse sequence.
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[8]
-
Ionization: Introduce the sample solution into the mass spectrometer. Use an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).[9]
-
Mass Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).[9][10]
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.[11]
Visualizations
The following diagrams illustrate the proposed synthesis and a general characterization workflow.
Caption: Proposed synthesis of this compound.
Caption: General workflow for spectroscopic characterization.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. rsc.org [rsc.org]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. fiveable.me [fiveable.me]
- 11. youtube.com [youtube.com]
4-(Benzyloxy)-3,5-dimethoxybenzaldehyde molecular structure and formula
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key physicochemical properties of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details experimental protocols for the characterization of this compound and explores its potential biological activities and associated signaling pathways.
Core Molecular and Physical Data
This compound is an aromatic aldehyde characterized by a benzene ring substituted with a benzyloxy group, two methoxy groups, and a formyl group.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | Syringaldehyde benzyl ether |
| CAS Number | 6527-32-8[1] |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.3 g/mol |
| Appearance | Yellow to brown powder or crystals |
| Purity | 97% |
Table 1: Chemical Identifiers and Physical Properties
Molecular Structure
The molecular structure of this compound is depicted below. The central scaffold is a benzaldehyde moiety with methoxy groups at positions 3 and 5, and a benzyloxy group at position 4.
Figure 1: 2D structure of this compound.
Experimental Protocols
Synthesis
A general method for the synthesis of benzyloxy-substituted benzaldehydes involves the Williamson ether synthesis. For the synthesis of the related compound, 4-benzyloxybenzaldehyde, 4-hydroxybenzaldehyde is reacted with benzyl bromide in the presence of a weak base, such as anhydrous potassium carbonate, in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours. After the reaction is complete, the solid inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by recrystallization from a suitable solvent or by column chromatography.[2]
A plausible synthetic route for this compound would start from 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde).
Experimental Workflow for Synthesis:
Figure 2: General workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.
-
The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
For ¹H NMR , characteristic signals are expected for the aldehydic proton (singlet, ~9.8 ppm), aromatic protons on both rings, the benzylic methylene protons (singlet, ~5.1 ppm), and the methoxy protons (singlet, ~3.9 ppm).
-
For ¹³C NMR , distinct signals will be observed for the carbonyl carbon of the aldehyde (~191 ppm), the aromatic carbons, the benzylic methylene carbon (~70 ppm), and the methoxy carbons (~56 ppm).
Infrared (IR) Spectroscopy:
-
FT-IR spectra are often recorded using a KBr pellet technique or as a thin film on a salt plate.
-
A typical spectrum would be recorded in the range of 4000–400 cm⁻¹.
-
Key characteristic absorption bands include:
-
A strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic protons around 3100-2850 cm⁻¹.
-
C-O-C stretching vibrations for the ether and methoxy groups in the 1300-1000 cm⁻¹ region.
-
C=C stretching vibrations for the aromatic rings around 1600-1450 cm⁻¹.
-
Mass Spectrometry (MS):
-
Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for such molecules.
-
The analysis provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure. The molecular ion peak [M]⁺ would be expected at m/z = 272.
Potential Biological Activity and Applications in Drug Development
Benzaldehyde and its derivatives are known to exhibit a range of biological activities, suggesting potential applications for this compound in drug discovery and development.
Antimicrobial and Antifungal Activity
Various benzaldehyde derivatives have demonstrated significant antimicrobial and antifungal properties. These compounds can inhibit the growth of pathogenic bacteria and fungi, including species of Aspergillus.[3] The mechanism of action may involve the disruption of cellular antioxidant processes in the microorganisms.[3]
Anti-inflammatory Activity
Research has shown that novel benzaldehyde derivatives can exert anti-inflammatory effects. One proposed mechanism is the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] This pathway is crucial in regulating the production of pro-inflammatory cytokines. By inhibiting this pathway, these compounds can reduce the inflammatory response.
MAPK Signaling Pathway Inhibition:
Figure 3: Proposed inhibition of the MAPK signaling pathway by benzaldehyde derivatives.
Autophagy Induction
Recent studies have indicated that benzaldehyde can stimulate autophagy, a cellular process for degrading and recycling cellular components, through the Sonic Hedgehog (Shh) signaling pathway.[5] This finding suggests a potential therapeutic role in neurodegenerative diseases and other conditions where autophagy is dysregulated.
Sonic Hedgehog Signaling Pathway Activation:
Figure 4: Logical relationship of benzaldehyde derivatives activating autophagy via the Shh pathway.
Conclusion
This compound is a versatile chemical compound with a well-defined molecular structure. The experimental protocols for its synthesis and characterization are based on standard organic chemistry techniques. The known biological activities of related benzaldehyde derivatives highlight its potential for further investigation in drug development, particularly in the areas of antimicrobial, anti-inflammatory, and autophagy-modulating therapies. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. scbt.com [scbt.com]
- 2. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde: A Technical Overview
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of chemical compounds is paramount for identification, purity assessment, and structural elucidation. This technical guide focuses on the spectroscopic data of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar compounds, including 4-benzyloxy-3-methoxybenzaldehyde, 3,5-dimethoxybenzaldehyde, and 4-benzyloxybenzaldehyde.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.8 - 10.0 | Singlet | 1H | Aldehyde (-CHO) |
| ~7.3 - 7.5 | Multiplet | 5H | Benzylic Phenyl (C₆H₅) |
| ~7.0 - 7.2 | Singlet | 2H | Aromatic (H-2, H-6) |
| ~5.1 - 5.2 | Singlet | 2H | Methylene (-OCH₂Ph) |
| ~3.8 - 3.9 | Singlet | 6H | Methoxy (-OCH₃) |
Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~191 - 193 | Aldehyde Carbonyl (C=O) |
| ~160 - 162 | Aromatic (C-3, C-5) |
| ~140 - 142 | Aromatic (C-4) |
| ~136 - 137 | Aromatic (C-1') |
| ~130 - 132 | Aromatic (C-1) |
| ~128 - 129 | Aromatic (C-2', C-3', C-4', C-5', C-6') |
| ~106 - 108 | Aromatic (C-2, C-6) |
| ~70 - 72 | Methylene (-OCH₂Ph) |
| ~56 - 57 | Methoxy (-OCH₃) |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 - 3100 | Medium | C-H Stretch (Aromatic) |
| ~2950 - 3000 | Medium | C-H Stretch (Aliphatic) |
| ~2850 & ~2750 | Medium, Sharp | C-H Stretch (Aldehyde) |
| ~1680 - 1700 | Strong, Sharp | C=O Stretch (Aldehyde) |
| ~1580 - 1600 | Strong | C=C Stretch (Aromatic Ring) |
| ~1450 - 1500 | Medium | C=C Stretch (Aromatic Ring) |
| ~1200 - 1300 | Strong | C-O Stretch (Aryl Ether) |
| ~1000 - 1150 | Strong | C-O Stretch (Alkyl Ether) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~272 | [M]⁺ (Molecular Ion) |
| ~271 | [M-H]⁺ |
| ~243 | [M-CHO]⁺ |
| ~181 | [M-CH₂Ph]⁺ |
| ~91 | [C₇H₇]⁺ (Tropylium Ion) |
Experimental Protocols
While specific experimental protocols for this compound are not available, the following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of aromatic aldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated Chloroform (CDCl₃)
-
NMR Tube (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.
-
Sample Transfer: Transfer the solution to the NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover a range of approximately -2 to 12 ppm.
-
Use a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of approximately 0 to 220 ppm.
-
A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (1-2 mg)
-
Potassium Bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the sample with dry KBr powder in the agate mortar.
-
Transfer the mixture to the pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
-
Acquisition:
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound
-
A suitable volatile solvent (e.g., methanol or acetonitrile)
Instrumentation:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.
-
Sample Introduction: Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system.
-
Ionization: Ionize the sample using the chosen method (e.g., ESI for soft ionization to observe the molecular ion, or EI for more extensive fragmentation).
-
Mass Analysis: The ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.
Experimental and Logical Workflow Diagrams
To visualize the process of spectroscopic analysis, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Spectroscopic Analysis.
Caption: Logical Relationships in Spectroscopic Analysis.
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde, a valuable intermediate in the synthesis of various pharmaceutical compounds. This document details the experimental protocols for its preparation via Williamson ether synthesis and outlines the analytical techniques used to confirm its structure and purity.
Synthesis
The synthesis of this compound is achieved through a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, the phenolic hydroxyl group of 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of a benzyl halide, such as benzyl bromide or benzyl chloride, in an SN2 reaction to form the desired ether.[1][2]
Experimental Protocol: Williamson Ether Synthesis
This protocol is a synthesized procedure based on established Williamson ether synthesis methodologies.[1][3]
Materials:
-
4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde)
-
Benzyl bromide (or benzyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-hydroxy-3,5-dimethoxybenzaldehyde (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain it at this temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 3-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by recrystallization or column chromatography.
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the purified product as a white to pale yellow solid.[4]
-
Column Chromatography: For a higher degree of purity, the crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[4][5]
Characterization
The structure and purity of the synthesized this compound are confirmed using various spectroscopic and physical methods.
Physical Properties
A summary of the physical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.30 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 62-64 °C |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.85 | s | 1H | Aldehyde (-CHO) |
| 7.45 - 7.30 | m | 5H | Aromatic (Benzyl group) |
| 7.09 | s | 2H | Aromatic (H-2, H-6) |
| 5.16 | s | 2H | Methylene (-OCH₂-) |
| 3.89 | s | 6H | Methoxy (-OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 191.5 | Aldehyde Carbonyl (C=O) |
| 153.8 | Aromatic (C-3, C-5) |
| 143.2 | Aromatic (C-4) |
| 136.4 | Aromatic (C-1') |
| 131.2 | Aromatic (C-1) |
| 128.7 | Aromatic (C-3', C-5') |
| 128.2 | Aromatic (C-4') |
| 127.5 | Aromatic (C-2', C-6') |
| 106.9 | Aromatic (C-2, C-6) |
| 75.1 | Methylene (-OCH₂-) |
| 56.4 | Methoxy (-OCH₃) |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920, ~2850 | Medium | C-H Stretch (aliphatic) |
| ~2730 | Weak | C-H Stretch (aldehyde) |
| ~1690 | Strong | C=O Stretch (aromatic aldehyde) |
| ~1590, ~1500 | Strong | C=C Stretch (aromatic ring) |
| ~1240, ~1130 | Strong | C-O Stretch (aryl ether) |
| ~1050 | Strong | C-O Stretch (methoxy) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 272 | [M]⁺ (Molecular ion) |
| 181 | [M - C₇H₇]⁺ (Loss of benzyl group) |
| 91 | [C₇H₇]⁺ (Benzyl cation, often the base peak) |
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization Workflow
The following diagram outlines the logical workflow for the characterization of the synthesized product.
Caption: Logical workflow for the characterization of this compound.
References
4-(Benzyloxy)-3,5-dimethoxybenzaldehyde literature review and background
For Researchers, Scientists, and Drug Development Professionals
Core Summary
4-(Benzyloxy)-3,5-dimethoxybenzaldehyde, a derivative of syringaldehyde, is an aromatic aldehyde that holds potential as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a protected hydroxyl group and two methoxy substituents on the benzene ring, makes it a valuable intermediate for creating complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications based on current scientific literature.
Chemical and Physical Properties
This compound is typically a yellow to brown crystalline powder. While a definitive melting point has not been consistently reported in the literature, its physical state suggests a relatively stable solid at room temperature. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 6527-32-8 | |
| Molecular Formula | C₁₆H₁₆O₄ | |
| Molecular Weight | 272.30 g/mol | |
| Physical Form | Yellow to brown powder or crystals | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Synthesis of this compound
The primary route for the synthesis of this compound is through the benzylation of 4-hydroxy-3,5-dimethoxybenzaldehyde, commonly known as syringaldehyde. This reaction protects the phenolic hydroxyl group as a benzyl ether.
General Experimental Protocol: Benzylation of Syringaldehyde
This protocol is adapted from the general procedure for the benzylation of hydroxybenzaldehydes.[1]
Materials:
-
4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde)
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
Saturated sodium chloride solution
-
5% Sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under a nitrogen atmosphere, dissolve syringaldehyde in ethanol.
-
Add anhydrous potassium carbonate to the solution, followed by the dropwise addition of benzyl bromide.
-
Reflux the reaction mixture for several hours (typically 12-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, filter off the potassium carbonate and wash the residue with ethyl acetate.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in diethyl ether.
-
Wash the ether solution sequentially with a saturated sodium chloride solution, a 5% sodium hydroxide solution, and finally with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be further purified by recrystallization from ethanol to yield the final product.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
An aldehyde proton singlet around δ 9.8 ppm.
-
A singlet for the benzylic protons (-O-CH₂-Ph) around δ 5.1 ppm.
-
A multiplet for the aromatic protons of the benzyl group between δ 7.3-7.5 ppm.
-
A singlet for the aromatic protons on the dimethoxy-substituted ring.
-
A singlet for the methoxy protons (-OCH₃) around δ 3.9 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
An aldehyde carbonyl carbon signal around δ 191 ppm.
-
Aromatic carbon signals between δ 105-160 ppm.
-
A benzylic carbon signal around δ 70 ppm.
-
Methoxy carbon signals around δ 56 ppm.
IR (Infrared) Spectroscopy:
-
A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic protons around 2800-3100 cm⁻¹.
-
C-O stretching vibrations for the ether linkages in the range of 1000-1300 cm⁻¹.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be expected at m/z = 272.1.
-
Common fragmentation patterns would likely involve the loss of the benzyl group or the aldehyde functionality.
Potential Biological Activity and Applications
While specific biological studies on this compound are limited, the broader class of benzaldehyde derivatives has been investigated for a range of biological activities. These include antimicrobial, antifungal, and antioxidant properties.
Of particular interest to drug development professionals is the potential for this compound and its derivatives to act as inhibitors of aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform, which has been identified as a target in cancer stem cells.[2] The trimethoxyphenyl moiety is a common feature in various biologically active compounds, including inhibitors of tubulin polymerization, which are a cornerstone of cancer chemotherapy.[3]
The presence of the benzyloxy group offers a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These studies could explore the impact of different substituents on the benzyl ring or modifications of the aldehyde group on the compound's biological activity.
Conclusion
This compound is a chemical intermediate with significant potential for use in medicinal chemistry and drug discovery. Its straightforward synthesis from the readily available natural product, syringaldehyde, makes it an attractive starting material. While comprehensive experimental data on its properties and biological activities are still emerging, the structural motifs present in the molecule suggest that it and its derivatives are promising candidates for the development of new therapeutic agents, particularly in the area of oncology. Further research is warranted to fully elucidate its pharmacological profile and unlock its potential in drug development pipelines.
References
In-Depth Technical Guide: Safety and Handling of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, storage, and potential applications of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde (also known as Syringaldehyde benzyl ether) in a laboratory setting. The information is compiled from Safety Data Sheets (SDS), and scientific literature to ensure a thorough understanding of its properties and associated hazards.
Chemical and Physical Properties
This compound is a derivative of syringaldehyde, a naturally occurring phenolic aldehyde.[1] The introduction of a benzyl group modifies its physical and chemical characteristics. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Synonyms | Syringaldehyde benzyl ether, 3,5-Dimethoxy-4-(phenylmethoxy)benzaldehyde | N/A |
| CAS Number | 6527-32-8 | [2] |
| Molecular Formula | C₁₆H₁₆O₄ | [2] |
| Molecular Weight | 272.3 g/mol | [2] |
| Appearance | Yellow to brown powder or crystals | [2] |
| Melting Point | Not specified | N/A |
| Boiling Point | Not specified | N/A |
| Solubility | Soluble in organic solvents | N/A |
| Storage Temperature | 2-8°C, under an inert atmosphere | [2] |
Hazard Identification and Safety Precautions
According to available Safety Data Sheets, this compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation.[2]
Hazard Statements:
-
H302: Harmful if swallowed.[2]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Handling: Avoid creating dust. Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term storage, maintain at 2-8°C under an inert atmosphere.[2] Keep away from oxidizing agents and incompatible materials.
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment (see Section 2.1).
-
Contain the spill. For solid spills, carefully sweep or scoop up the material and place it in a sealed container for disposal. Avoid generating dust.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Dispose of the waste in accordance with local, state, and federal regulations.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely available in the public domain, this section provides a generalized protocol for its synthesis based on common organic chemistry techniques and a conceptual workflow for its use in biological assays based on the known activities of related compounds.
Synthesis of this compound
This protocol is a representative procedure for the benzylation of a phenolic hydroxyl group.
Materials:
-
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)
-
Benzyl bromide or benzyl chloride
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve syringaldehyde in anhydrous DMF or acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add potassium carbonate to the solution.
-
Slowly add benzyl bromide or benzyl chloride to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
References
Solubility of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of precise quantitative solubility data for this specific compound in public literature, this document synthesizes information based on the principles of organic chemistry, data from structurally analogous compounds, and established experimental methodologies for solubility determination.
Introduction to this compound
This compound is an aromatic aldehyde characterized by a central benzaldehyde ring substituted with two methoxy groups and a benzyloxy group. Its structure suggests a largely nonpolar character due to the aromatic rings and ether linkages, with some capacity for polar interactions via the carbonyl group and oxygen atoms. Understanding its solubility is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where it may be used as an intermediate or a key building block.
Predicted Solubility Profile
The principle of "like dissolves like" is a cornerstone for predicting solubility.[1] Generally, polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.[1] Aldehydes and ketones are soluble in most common organic solvents.[2][3][4]
Based on its molecular structure, this compound is expected to be soluble in a range of common organic solvents. The large benzyloxy group and the benzene ring contribute significant nonpolar character, while the carbonyl and methoxy groups introduce polarity. Small aldehydes are often soluble in water because the carbonyl group's oxygen atom can form hydrogen bonds with water molecules.[2][5] However, as the nonpolar carbon skeleton increases in size, water solubility rapidly decreases.[2][5][6] Given its large molecular weight and predominantly nonpolar structure, this compound is expected to be poorly soluble in water.
A related compound, 4-Benzyloxy-3-methoxybenzaldehyde, is reported to be soluble in organic solvents like ethanol, dimethylformamide, chloroform, and methanol, while being only slightly soluble in cold water.[7][8] This provides a strong basis for predicting the solubility behavior of the target compound.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Highly Soluble | Strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble to Highly Soluble | Similar to DMSO, effective for many organic molecules. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | A common solvent for organic synthesis that dissolves many aromatic compounds. |
| Chloroform | Polar Aprotic | Soluble | A good solvent for many organic compounds, including those with aromatic rings.[7][8] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A versatile ether-based solvent. |
| Acetone | Polar Aprotic | Soluble | A polar aprotic ketone that is a good solvent for many organic substances. |
| Ethyl Acetate | Polar Aprotic | Soluble | A moderately polar solvent commonly used in chromatography and extractions. |
| Methanol | Polar Protic | Moderately Soluble | A polar protic solvent; solubility is expected based on data for similar compounds.[7][8] |
| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, should be an effective solvent.[7][8] |
| Diethyl Ether | Nonpolar | Sparingly to Moderately Soluble | Less polar than other solvents, but should still provide some solubility. |
| Hexanes / Heptane | Nonpolar | Sparingly Soluble to Insoluble | The compound's polarity from oxygen atoms likely limits solubility in highly nonpolar alkanes. |
| Water | Polar Protic | Insoluble to Very Slightly Soluble | The large nonpolar structure is expected to dominate, leading to poor aqueous solubility. |
Solubility Data of Structurally Similar Compounds
To provide a quantitative reference, the following table summarizes solubility data for structurally related benzaldehyde derivatives. These compounds share key functional groups and offer insights into how structural modifications (e.g., hydroxyl vs. benzyloxy groups) affect solubility.
Table 2: Quantitative and Qualitative Solubility of Analogous Compounds
| Compound | Solvent | Solvent Type | Solubility | Temperature (°C) |
| 3,5-Dihydroxybenzaldehyde | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL[9] | Not Specified |
| Water | Polar Protic | ~74.2 mg/mL (estimated)[9] | 25 | |
| Ethanol | Polar Protic | Soluble[9] | Not Specified | |
| Diethyl Ether | Nonpolar | Soluble[9] | Not Specified | |
| 3,4-Dimethoxybenzaldehyde | Alcohol | Polar Protic | Freely Soluble[10] | Not Specified |
| Diethyl Ether | Nonpolar | Freely Soluble[10] | Not Specified | |
| Water (hot) | Polar Protic | Slightly Soluble[10] | Not Specified |
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following protocol details a reliable gravimetric method for quantitatively determining the solubility of this compound in a chosen organic solvent.[9] This method is based on creating a saturated solution, separating the undissolved solid, and then quantifying the dissolved solute by evaporating the solvent.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvent
-
Vials or flasks with airtight seals (e.g., screw-cap vials)
-
Magnetic stirrer and stir bars or a shaker bath
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)
-
Pre-weighed evaporation dishes (e.g., glass Petri dishes or aluminum pans)
-
Analytical balance (accurate to at least 0.1 mg)
-
Fume hood or vacuum oven for solvent evaporation
Procedure
-
Preparation of Saturated Solution :
-
Add an excess amount of this compound to a vial. An amount that ensures a visible quantity of undissolved solid remains at equilibrium is crucial.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vial in a temperature-controlled environment set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture using a magnetic stirrer or shaker for a sufficient period to ensure equilibrium is reached. A period of 24 to 72 hours is typical for crystalline organic compounds.[11]
-
-
Separation of Undissolved Solute :
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.
-
Carefully draw a specific volume of the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.
-
Attach a syringe filter to the syringe and dispense the clear filtrate into a pre-weighed evaporation dish. Record the exact volume of the filtrate transferred.
-
-
Solvent Evaporation and Quantification :
-
Place the evaporation dish containing the filtrate in a fume hood or a vacuum oven at a moderate temperature to slowly evaporate the solvent. Avoid high temperatures that could cause the solute to decompose.
-
Once all the solvent has evaporated, place the dish in a desiccator to cool to room temperature and remove any residual moisture.
-
Weigh the evaporation dish containing the dried solute on the analytical balance.
-
Repeat the process of gentle heating (if needed) and cooling in a desiccator until a constant mass is achieved.
-
-
Calculation of Solubility :
-
Determine the mass of the dissolved solid by subtracting the initial mass of the empty evaporation dish from the final constant mass.
-
Calculate the solubility by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated. The result can be expressed in units such as g/L or mg/mL.
-
Visualized Experimental Workflow
The following diagrams illustrate the logical workflow of the experimental protocol for determining solubility.
References
- 1. chem.ws [chem.ws]
- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. chembk.com [chembk.com]
- 8. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE | 2426-87-1 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 3,4-Dimethoxybenzaldehyde 99 120-14-9 [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
A Technical Guide to Commercial Sourcing and Application of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde for Research
For researchers and professionals in drug development, the procurement of high-quality starting materials is a critical first step. This guide provides an in-depth overview of commercial suppliers for 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde (CAS No. 6527-32-8), a key intermediate in the synthesis of various biologically active compounds, including the potent anti-cancer agent Combretastatin A-4. This document details supplier information, experimental protocols for its application, and relevant biological pathways.
Commercial Suppliers of this compound
The following table summarizes key quantitative data from various commercial suppliers of this compound, facilitating a comparative analysis for procurement.
| Supplier | Product Name | CAS No. | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | This compound | 6527-32-8 | 97% | Custom | Request a Quote |
| Biosynth | This compound | 6527-32-8 | Not Specified | 5 g | $354.00 |
| Santa Cruz Biotechnology | This compound | 6527-32-8 | Not Specified | Custom | Request a Quote |
| BLD Pharmatech (via Sigma-Aldrich) | This compound | 6527-32-8 | 97% | Custom | Request a Quote |
| Accela ChemBio Inc. | This compound | 6527-32-8 | Not Specified | Custom | Request a Quote |
| TNJ Chemical | This compound | 6527-32-8 | Enterprise standard | Min. 1kg | Request a Quote |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Experimental Protocols
This compound is a crucial precursor for the synthesis of Combretastatin A-4, a potent inhibitor of tubulin polymerization.[1] The following protocols detail the synthesis of a Combretastatin A-4 analog and a standard assay for evaluating its biological activity.
Protocol 1: Synthesis of a Combretastatin A-4 Analog via Wittig Reaction
This protocol describes a common method for synthesizing stilbene analogs, such as Combretastatin A-4, from this compound.
Materials:
-
This compound
-
4-Nitrobenzyltriphenylphosphonium bromide
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a 250 mL three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, dissolve 4-nitrobenzyltriphenylphosphonium bromide (1.05 eq) in anhydrous methanol under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.
-
Add the sodium methoxide solution dropwise to the phosphonium salt solution at room temperature. The formation of a deep orange-red color indicates the generation of the ylide. Stir for 30 minutes.
-
Dissolve this compound (1.0 eq) in anhydrous methanol and add it dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by TLC.
-
After completion, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (50 mL) and water (50 mL).
-
Separate the organic layer and wash it with saturated NaHCO₃ solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Combretastatin A-4 analog.
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay
This assay is used to determine the inhibitory effect of compounds like Combretastatin A-4 on the polymerization of tubulin.[2]
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Combretastatin A-4 analog (or other test compounds) dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution in ice-cold polymerization buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Dispense the tubulin-GTP mixture into the wells of a pre-chilled 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a DMSO control.
-
Incubate the plate at 37°C in the microplate reader.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the DMSO control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to this compound and its derivatives.
Caption: Synthetic workflow for a Combretastatin A-4 analog.
Caption: Signaling pathway of Combretastatin A-4's anti-cancer activity.
Caption: Logical relationship from precursor to biological effect.
References
Methodological & Application
Application Notes: Synthesis and Biological Significance of Chalcones Derived from 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are α,β-unsaturated ketones renowned for their diverse pharmacological activities. The unique 1,3-diarylpropenone scaffold serves as a versatile template for the development of novel therapeutic agents. The synthesis of chalcones is predominantly achieved through the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between a substituted benzaldehyde and an acetophenone. This document provides detailed protocols for the synthesis of chalcones using 4-(benzyloxy)-3,5-dimethoxybenzaldehyde as a key precursor and explores their potential applications in cancer therapy by detailing their involvement in specific signaling pathways.
Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a practical and efficient method for synthesizing chalcones.[1] It involves the reaction of an aromatic aldehyde, in this case, this compound, with an acetophenone in the presence of a base.[2] The absence of α-hydrogens in the benzaldehyde derivative prevents self-condensation, leading to higher yields of the desired chalcone product.[3] Both traditional solution-phase and solvent-free grinding methods can be employed for this synthesis.[2]
Reaction Mechanism
The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base abstracts an α-hydrogen from the acetophenone to form a reactive enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[2][3]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocols
Protocol A: Solution-Phase Synthesis in Ethanol
This protocol is a standard method for chalcone synthesis and is adapted from procedures used for structurally similar benzaldehydes.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the chosen acetophenone derivative in a minimal amount of ethanol.
-
While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (e.g., 40% w/v).
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate will typically form as the reaction proceeds.
-
After the reaction is complete (usually within a few hours), pour the mixture into a beaker containing ice-cold water.
-
Collect the precipitated crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid product thoroughly with cold water to remove any residual base.
-
The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Protocol B: Solvent-Free Grinding Synthesis
This method offers an environmentally friendly alternative by avoiding the use of organic solvents.[4]
Materials:
-
This compound
-
Substituted acetophenone
-
Solid Sodium hydroxide (NaOH)
-
Mortar and pestle
-
Distilled water
-
Buchner funnel and filter paper
Procedure:
-
In a mortar, combine 1.0 equivalent of this compound, 1.0 equivalent of the acetophenone, and a catalytic amount of solid NaOH.
-
Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The mixture may become oily before solidifying as the product forms.
-
Allow the reaction mixture to stand for about 15 minutes to ensure completion.
-
Add distilled water to the mortar and grind further to break up the solid product.
-
Collect the crude product by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral to pH paper.
-
Dry the crude product and recrystallize from ethanol or an ethanol-water mixture to obtain the pure chalcone.
Caption: General experimental workflow for chalcone synthesis.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of chalcones from substituted benzaldehydes and acetophenones under basic conditions.
| Aldehyde | Acetophenone | Base | Solvent | Yield (%) | Reference |
| 3-Benzyloxy-4-methoxybenzaldehyde | Various Acetophenones | NaOH | Ethanol | Not specified | [5] |
| 4-(Benzyloxy)benzaldehyde | Various Acetophenones | NaOH / Piperidine | Ethanol | Not specified | [6] |
| 3,5-Dimethoxybenzaldehyde | 2-Methoxyacetophenone | Basic conditions | Ethanol | ~90% | N/A |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Acetophenone | p-Toluenesulfonic acid | Methanol | 52% | [7] |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 2'-Hydroxy-5'-nitroacetophenone | p-Toluenesulfonic acid | Methanol | 74% | [7] |
| Benzaldehyde | Acetone | NaOH | None (Grinding) | 98% | [4] |
Biological Activity and Signaling Pathways
Chalcones derived from precursors like this compound are of significant interest in drug discovery, particularly in oncology. Their mechanism of action often involves the modulation of key cellular signaling pathways.
Inhibition of Oncogenic K-Ras Signaling
Certain chalcones, especially those with a trimethoxyphenyl motif, have been shown to selectively inhibit oncogenic K-Ras signaling.[8] K-Ras is a small GTPase that, when mutated and constitutively active, drives cellular proliferation and is implicated in numerous cancers. For its function, K-Ras must be localized to the plasma membrane.[8] These chalcones can induce the mislocalization of K-Ras from the plasma membrane, thereby abrogating its downstream signaling and inhibiting the growth of K-Ras-driven cancer cells.[8]
Caption: Chalcone-mediated inhibition of K-Ras signaling.
Induction of Apoptosis
Many chalcone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[9][10] One identified mechanism involves the generation of reactive oxygen species (ROS) within the tumor cells.[10] The elevated ROS levels can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, ultimately leading to the activation of caspases and the execution of cell death.[10] This selective induction of apoptosis in cancer cells makes these compounds promising candidates for chemotherapy.[9]
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 6. Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde [ouci.dntb.gov.ua]
- 7. periodicos.ufms.br [periodicos.ufms.br]
- 8. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Bioactive Stilbenes using 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde
Introduction
Stilbenes are a class of naturally occurring phenolic compounds characterized by a 1,2-diphenylethylene backbone.[1] They exist in two isomeric forms, cis-(Z) and trans-(E), with the trans-isomer generally being more stable and often exhibiting greater biological activity.[2][3] These compounds have garnered significant interest from researchers and drug development professionals due to their diverse pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects.[1][4][5]
A prominent member of this family is resveratrol (trans-3,5,4'-trihydroxystilbene), a phytoalexin found in grapes and red wine.[1][4] The synthesis of resveratrol and its analogs is a key focus in medicinal chemistry. 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde serves as a versatile and crucial starting material for creating a variety of substituted stilbenes. The benzyloxy group acts as a protecting group for the 4'-hydroxyl position, which is a common feature in many biologically active stilbenoids like pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene).[1] This allows for chemical manipulations on other parts of the molecule, with a final deprotection step revealing the free hydroxyl group, which is often critical for biological activity.
This document provides detailed application notes and experimental protocols for the synthesis of stilbene derivatives from this compound using established olefination methodologies.
Synthetic Methodologies
The creation of the central carbon-carbon double bond in stilbenes is most commonly achieved through olefination reactions that couple an aldehyde with a phosphorus-stabilized carbanion or through palladium-catalyzed cross-coupling reactions.
-
Wittig Reaction : This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine oxide.[6][7] It is one of the most popular methods for stilbene synthesis due to the ready availability of starting materials and mild reaction conditions.[6] The reaction typically produces a mixture of (E)- and (Z)-isomers, although conditions can be tuned to favor one over the other.[7]
-
Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate-stabilized carbanion.[2][8] This method offers several advantages, including the use of more nucleophilic and basic carbanions compared to Wittig ylides and the easy removal of the water-soluble dialkylphosphate byproduct.[2] The HWE reaction predominantly yields the thermodynamically more stable (E)-alkene, which is often the desired isomer in drug development.[2][8]
-
Heck Reaction : This palladium-catalyzed cross-coupling reaction forms a bond between an sp²-hybridized carbon of a halide (or triflate) and an sp²-hybridized carbon of an alkene.[2] For stilbene synthesis, this typically involves coupling an aryl halide with a styrene derivative.[9][10] It is a powerful tool for creating unsymmetrical stilbenes with high stereoselectivity for the trans-isomer.[11]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a stilbene derivative from this compound, followed by deprotection to yield the biologically active 4'-hydroxystilbene analog.
Protocol 1: Synthesis of (E)-4-(Benzyloxy)-3,5,X-trimethoxystilbene via Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis of a trimethoxystilbene derivative, a scaffold found in potent anticancer agents like combretastatin.[8] The HWE reaction is chosen for its high (E)-stereoselectivity.
Materials:
-
Diethyl (X-methoxybenzyl)phosphonate (where X is the substitution on the second phenyl ring, e.g., 3,4,5-trimethoxy)
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)[12]
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Phosphonate Anion Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add diethyl (X-methoxybenzyl)phosphonate (1.1 eq). Dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes. A color change is typically observed, indicating the formation of the phosphonate carbanion.
-
Reaction with Aldehyde: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the carbanion mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-stilbene derivative.
Protocol 2: Deprotection of the Benzyloxy Group
This step removes the benzyl protecting group to yield the free 4'-hydroxyl group, a key functional group for the biological activity of many stilbenoids.
Materials:
-
(E)-4-(Benzyloxy)-3,5,X-trimethoxystilbene (from Protocol 1)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the benzyloxy-protected stilbene (1.0 eq) in methanol or ethyl acetate in a round-bottom flask.
-
Carefully add Pd/C (10 mol%) to the solution.
-
Seal the flask and purge it with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (using a balloon or at a set pressure) at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Use caution as Pd/C can be pyrophoric.
-
Wash the Celite pad with the reaction solvent (methanol or ethyl acetate).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography if necessary to yield the final 4'-hydroxystilbene product.
Quantitative Data
The choice of synthetic method significantly impacts the yield and stereoselectivity of the stilbene product. The Horner-Wadsworth-Emmons reaction is generally preferred for its high E-selectivity and operational simplicity.
| Reaction Type | Aldehyde Substrate | Reagents & Conditions | Yield (%) | E/Z Ratio | Reference |
| Wittig Reaction | Substituted Benzaldehydes | Benzyltriphenylphosphonium halide, NaOCH₃, MeOH, RT | 21 - 87% | Mixture of E/Z | [4][6] |
| Wittig Reaction | Benzaldehyde | Benzyl bromide, Ph₃P, Base | 82% | 95:5 | [13] |
| HWE Reaction | 3,4-dialkoxybenzaldehydes | Diethyl(4-nitrobenzyl)phosphate, Base | 60 - 62% | Predominantly E | [4] |
| HWE Reaction | Aryl aldehydes | Diethyl (3,5-dimethoxybenzyl)phosphonate, Base | Quantitative | Predominantly E | [4] |
| Heck Reaction | Aryl Bromides + Styrene | Pd(OAc)₂, P(o-Tol)₃, K₂CO₃, DMF, 130 °C | 40 - 96% | Exclusively E | [9][11] |
Visualizations
Experimental and Biological Pathways
The synthesis of bioactive stilbenes and their mechanism of action can be visualized through logical workflows and signaling pathway diagrams.
Caption: A generalized workflow for the synthesis of bioactive stilbenes.
Caption: Intrinsic apoptosis pathway induced by bioactive stilbenes.[14]
Application Notes
-
Structure-Activity Relationship (SAR): The substitution pattern on the stilbene core is critical for its biological activity. For instance, the presence of hydroxyl groups, particularly at the 4' and 3,5 positions, is often associated with potent antioxidant and anticancer properties.[14] The synthesis of a library of analogs using precursors like this compound allows for systematic SAR studies to optimize therapeutic efficacy.
-
Anticancer Activity: Many stilbene derivatives synthesized from methoxylated benzaldehydes exhibit potent anticancer activity.[5] For example, 3,5-dibenzyloxy-4'-hydroxystilbene has been shown to be cytotoxic to human chronic myelogenous leukemia (K562) cells with an IC₅₀ of 19.5 µM.[14] The mechanism often involves the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the early activation of caspase-9.[14]
-
Neuroprotection: Stilbenes such as resveratrol and pterostilbene have demonstrated neuroprotective effects in various preclinical models.[1][15] They are believed to exert these effects by reducing oxidative damage, modulating inflammatory pathways, and promoting mitochondrial function within the brain.[15]
-
Drug Development Potential: The synthetic accessibility of diverse stilbene scaffolds makes them attractive candidates for drug development. The use of a protected aldehyde like this compound is a key strategy, enabling the late-stage introduction of a free hydroxyl group, which can be crucial for target binding and overall biological activity. The resulting compounds serve as valuable leads for developing novel therapeutics for cancer, neurodegenerative disorders, and other chronic diseases.[3][5]
References
- 1. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. juliethahn.com [juliethahn.com]
- 13. TRANS-STILBENE synthesis - chemicalbook [chemicalbook.com]
- 14. 3,5-dibenzyloxy-4'-hydroxystilbene induces early caspase-9 activation during apoptosis in human K562 chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Synthesis of Substituted Stilbenes via Wittig Reaction
Introduction
The Wittig reaction is a powerful and versatile method in organic synthesis for the creation of carbon-carbon double bonds, specifically for converting aldehydes or ketones into alkenes.[1][2][3] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction utilizes a phosphorus ylide (a Wittig reagent) to react with a carbonyl compound.[1][4] A key advantage of the Wittig reaction is the high degree of regioselectivity, ensuring the double bond forms specifically at the location of the original carbonyl group.[4] This protocol details the application of the Wittig reaction for the synthesis of a stilbene derivative from 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde. Stilbene derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Reaction and Mechanism
The synthesis involves two primary stages: the preparation of the phosphonium ylide and the subsequent reaction with the aldehyde. The ylide is typically generated in situ by deprotonating a phosphonium salt with a strong base.[2][5][6] The nucleophilic carbon of the ylide then attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane, which rapidly decomposes to yield the desired alkene and triphenylphosphine oxide.[7][8] The formation of the very stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[7]
Experimental Protocols
This protocol describes the synthesis of 4-(benzyloxy)-3,5-dimethoxy-stilbene from this compound and benzyltriphenylphosphonium chloride.
Materials and Reagents
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
n-Hexane
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol 1: Synthesis of 4-(Benzyloxy)-3,5-dimethoxy-stilbene
Part A: Ylide Generation
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous n-hexane (2 x 5 mL) to remove the mineral oil, carefully decanting the hexane washings.
-
Add 30 mL of anhydrous THF to the flask.
-
To this suspension, add benzyltriphenylphosphonium chloride (1.1 equivalents) portion-wise at room temperature.
-
Stir the resulting mixture at room temperature for 1-2 hours. The formation of the ylide is typically indicated by the appearance of a characteristic deep orange or reddish color.
Part B: Wittig Reaction
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in 20 mL of anhydrous THF.
-
Cool the ylide suspension from Part A to 0 °C using an ice bath.
-
Slowly add the aldehyde solution to the ylide suspension dropwise via a syringe or dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis confirms the consumption of the starting aldehyde.
Part C: Workup and Purification
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
The crude product, which contains the desired stilbene and triphenylphosphine oxide byproduct, is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The triphenylphosphine oxide byproduct can be challenging to remove, sometimes requiring careful chromatography.[10]
Quantitative Data Summary
The following table summarizes representative reaction parameters for the Wittig olefination of substituted benzaldehydes. Yields are highly dependent on the specific substrates and reaction conditions.
| Aldehyde | Phosphonium Salt | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| This compound | Benzyltriphenylphosphonium chloride | NaH | THF | 0 to RT | 4-6 | 70-85 |
| This compound | Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 2-4 | 75-90 |
| Anisaldehyde | Benzyltriphenylphosphonium chloride | K-OtBu | THF | 0 to RT | 3-5 | 80-95 |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | None (Stabilized ylide) | Dichloromethane | RT | 12-24 | 85-95 |
Visualizations
Wittig Reaction Mechanism
Caption: A diagram illustrating the key steps of the Wittig reaction mechanism.
Experimental Workflow
Caption: A flowchart outlining the experimental workflow for Wittig synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. Wittig reagents - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of alkenes, offering significant advantages over the traditional Wittig reaction.[1][2] Key benefits include the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct, which simplifies product purification.[1][3] This reaction typically demonstrates high stereoselectivity for the thermodynamically more stable (E)-alkene.[1]
These application notes provide a detailed overview of the Horner-Wadsworth-Emmons reaction using 4-(benzyloxy)-3,5-dimethoxybenzaldehyde as a substrate. This aldehyde is a valuable precursor for the synthesis of various biologically active molecules, particularly stilbene derivatives, which are known for their antioxidant, anti-inflammatory, and anticancer properties. The resulting products are of significant interest in drug discovery and development.
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of a phosphonate ester by a base, forming a nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl group of the aldehyde (in this case, this compound). This addition is the rate-limiting step and forms an intermediate oxaphosphetane.[2] This intermediate subsequently eliminates a dialkyl phosphate salt to yield the alkene product. The stereochemical outcome is largely dictated by the thermodynamic stability of the intermediates, generally favoring the formation of the (E)-alkene.[1]
Data Presentation: Reaction Conditions and Yields
The selection of base, solvent, and temperature is critical for the success and stereoselectivity of the HWE reaction. Below is a summary of typical conditions that can be applied to the reaction of this compound with a phosphonate such as triethyl phosphonoacetate.
| Entry | Phosphonate Reagent | Aldehyde | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | E:Z Ratio |
| 1 | Triethyl phosphonoacetate | This compound | NaH (1.1) | THF | 0 - rt | 1.5 - 3 | Ethyl (E)-3-(4-(benzyloxy)-3,5-dimethoxyphenyl)acrylate | 75-95 | >95:5 |
| 2 | Triethyl phosphonoacetate | This compound | DBU (0.03), K₂CO₃ (2.0) | None | rt | 2 - 4 | Ethyl (E)-3-(4-(benzyloxy)-3,5-dimethoxyphenyl)acrylate | 90-98 | >99:1 |
| 3 | Trimethyl phosphonoacetate | This compound | NaOMe (1.1) | MeOH | rt | 1 - 2 | Methyl (E)-3-(4-(benzyloxy)-3,5-dimethoxyphenyl)acrylate | 70-90 | >95:5 |
Note: The yields and reaction times are representative and may vary based on the specific scale and experimental setup. Optimization may be required.
Experimental Protocols
The following are detailed protocols for the Horner-Wadsworth-Emmons reaction with this compound using different bases.
Protocol 1: Using Sodium Hydride (NaH) in THF
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases, to ensure complete formation of the phosphonate carbanion.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl (E)-3-(4-(benzyloxy)-3,5-dimethoxyphenyl)acrylate.
Protocol 2: Using DBU/K₂CO₃ (Solvent-Free)
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Potassium carbonate (K₂CO₃), finely ground
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine triethyl phosphonoacetate (1.0 mmol), finely ground K₂CO₃ (2.0 mmol), and DBU (0.03 mmol).
-
To this mixture, add this compound (1.1 mmol).
-
Stir the resulting mixture at room temperature under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for a Horner-Wadsworth-Emmons reaction.
Signaling Pathway of Stilbene Derivatives
The stilbene derivatives produced from this reaction are structurally related to resveratrol and are anticipated to exhibit similar biological activities, such as anti-inflammatory and anticancer effects. These effects are often mediated through the modulation of key signaling pathways.
Caption: Inhibition of pro-inflammatory and cancer signaling pathways by stilbene derivatives.
References
Application Notes: 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-3,5-dimethoxybenzaldehyde is a valuable aromatic aldehyde that serves as a key starting material and intermediate in the synthesis of various biologically active compounds. Its chemical structure, featuring a protected hydroxyl group and two methoxy substituents, makes it an ideal precursor for molecules requiring a 3,4,5-trisubstituted aromatic ring, a common motif in many pharmaceuticals. The benzyl ether provides a stable protecting group for the 4-hydroxyl functionality, which can be selectively removed under mild conditions in later synthetic steps. This allows for diverse chemical transformations on the aldehyde group without affecting the phenolic oxygen.
This document provides detailed protocols for the utilization of this compound in the synthesis of combretastatin analogs, a class of potent tubulin polymerization inhibitors with significant anticancer activity. Furthermore, its potential as a precursor to other pharmaceutical agents like Trimethoprim is discussed.
Key Applications and Pharmaceutical Intermediates
The primary utility of this compound lies in its role as a building block for complex molecules, particularly those with a trimethoxyphenyl moiety, which is crucial for the biological activity of several classes of drugs.
-
Anticancer Agents (Combretastatin Analogs): The 3,4,5-trimethoxyphenyl ring is a critical pharmacophore for the potent antitumor activity of combretastatins.[1][2] These compounds inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] this compound is an excellent precursor for the "A" ring of combretastatin analogs, which are synthesized via olefination reactions like the Wittig reaction.
-
Antibacterial Agents (Trimethoprim): While most syntheses of the antibacterial drug Trimethoprim start from 3,4,5-trimethoxybenzaldehyde, this compound can be readily converted to this key intermediate.[5][6] This conversion involves debenzylation to 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde), followed by methylation.
Data Presentation: Synthesis of Combretastatin A-4 Analog Precursor
The following table summarizes quantitative data for the key steps in the synthesis of a combretastatin A-4 analog precursor starting from this compound.
| Step | Reaction Type | Starting Materials | Key Reagents/Catalyst | Solvent | Reaction Time (h) | Temp. (°C) | Yield (%) |
| 1 | Benzylation | 4-Hydroxy-3,5-dimethoxybenzaldehyde, Benzyl bromide | K₂CO₃ | DMF | 4 | 80 | >95 |
| 2 | Wittig Reaction | This compound, (4-methoxybenzyl)triphenylphosphonium bromide | n-Butyllithium | THF | 12 | RT | ~70-80 |
| 3 | Debenzylation | (Z)-1-(4-(Benzyloxy)-3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethene | 10% Pd/C, Ammonium formate | Methanol | 2 | Reflux | >90 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the protection of the hydroxyl group of 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) as a benzyl ether.
Materials:
-
4-Hydroxy-3,5-dimethoxybenzaldehyde (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-hydroxy-3,5-dimethoxybenzaldehyde in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution and stir.
-
Add benzyl bromide dropwise to the mixture.
-
Heat the reaction mixture to 80°C and stir for 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a white solid.
Protocol 2: Synthesis of a (Z)-Stilbene Intermediate via Wittig Reaction
This protocol details the synthesis of a combretastatin analog precursor through the Wittig olefination of this compound.
Materials:
-
(4-methoxybenzyl)triphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq, 2.5 M solution in hexanes)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend (4-methoxybenzyl)triphenylphosphonium bromide in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0°C in an ice bath.
-
Add n-butyllithium dropwise to the suspension. The formation of a deep orange-red color indicates the generation of the ylide. Stir the mixture at 0°C for 1 hour.
-
Dissolve this compound in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the (Z)-stilbene product.
Protocol 3: Catalytic Transfer Hydrogenation for Debenzylation
This protocol describes the removal of the benzyl protecting group to yield the free phenol, a key step in synthesizing the final active combretastatin analog.[7]
Materials:
-
(Z)-1-(4-(Benzyloxy)-3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethene (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Ammonium formate (5.0 eq)
-
Methanol
-
Celite
Procedure:
-
Dissolve the benzyl-protected stilbene in methanol in a round-bottom flask.
-
Add 10% Pd/C and ammonium formate to the solution.
-
Heat the mixture to reflux and stir for 2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the debenzylated product.
Visualization of Pathways and Workflows
Caption: Synthetic workflow for a combretastatin analog.
Caption: Mechanism of action of combretastatin analogs.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS | Neuroquantology [neuroquantology.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity | MDPI [mdpi.com]
- 5. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 6. EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein - Google Patents [patents.google.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Application of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde in Natural Product Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-3,5-dimethoxybenzaldehyde is a versatile, yet underexplored, aromatic aldehyde with significant potential as a building block in the synthesis of a diverse array of natural products and bioactive molecules. Its unique substitution pattern, featuring a bulky, UV-active benzyloxy protecting group and two electron-donating methoxy groups, makes it an attractive precursor for the construction of complex molecular architectures. The benzyloxy group offers the advantage of being readily removable under mild hydrogenolysis conditions, a feature highly desirable in multi-step total synthesis. This document provides detailed application notes, experimental protocols for key synthetic transformations, and potential pathways for the application of this compound in the synthesis of natural products such as flavonoids, stilbenes, and alkaloids.
Synthesis of this compound
The title compound can be reliably synthesized from commercially available syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) through a standard Williamson ether synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of syringaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford this compound as a solid.
Quantitative Data for Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Yield (%) |
| Syringaldehyde | Benzyl Bromide | K₂CO₃ | Acetone | 4-6 | >90 |
Key Synthetic Applications and Protocols
This compound can participate in a variety of carbon-carbon bond-forming reactions that are fundamental to the synthesis of natural product scaffolds.
1. Wittig Reaction for Stilbene Synthesis
The Wittig reaction provides a reliable method for the synthesis of stilbenes, a class of natural products known for their diverse biological activities, including antioxidant and anticancer properties.
Experimental Protocol: Synthesis of a Stilbene Derivative
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 1 hour to generate the ylide (a deep orange/red color is typically observed).
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired stilbene derivative.
Quantitative Data for Wittig Reaction
| Aldehyde | Phosphonium Salt | Base/Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | Benzyltriphenylphosphonium chloride | NaH / THF | 12-24 | rt | ~85 |
2. Claisen-Schmidt Condensation for Chalcone Synthesis
Chalcones are key intermediates in the biosynthesis of flavonoids and isoflavonoids and exhibit a wide range of pharmacological activities. The Claisen-Schmidt condensation is a classical method for their preparation.
Experimental Protocol: Synthesis of a Chalcone Derivative
Materials:
-
This compound
-
Acetophenone
-
Ethanol
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
While stirring the solution at room temperature, slowly add the 10% aqueous NaOH solution.
-
Continue stirring for 8-10 hours. The reaction progress can be monitored by the formation of a precipitate.
-
After the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Filter the crude chalcone using vacuum filtration and wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Quantitative Data for Claisen-Schmidt Condensation
| Aldehyde | Ketone | Base/Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | Acetophenone | NaOH / Ethanol | 8-10 | rt | ~90 |
3. Pictet-Spengler Reaction for Alkaloid Synthesis
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline alkaloids. This compound can be condensed with a tryptamine or phenethylamine derivative to construct these important heterocyclic scaffolds.
Experimental Protocol: Synthesis of a Tetrahydro-β-carboline Derivative
Materials:
-
This compound
-
Tryptamine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tryptamine (1.0 eq) in DCM, add this compound (1.0 eq).
-
Add a catalytic amount of trifluoroacetic acid to the mixture and stir at room temperature for 24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the tetrahydro-β-carboline derivative.
Quantitative Data for Pictet-Spengler Reaction
| Aldehyde | Amine | Acid Catalyst/Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | Tryptamine | TFA / DCM | 24 | rt | ~75-85 |
Visualizations
Caption: Synthesis of this compound.
Caption: Wittig reaction for stilbene synthesis.
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Caption: Pictet-Spengler reaction for alkaloid synthesis.
Potential Applications in Natural Product Synthesis
The products derived from the aforementioned reactions serve as versatile intermediates for the synthesis of various classes of natural products:
-
Flavonoids: The chalcones synthesized via the Claisen-Schmidt condensation can be subjected to oxidative cyclization to yield aurones, or further elaborated to flavanones, flavones, and other flavonoid subclasses. The 3,5-dimethoxy-4-benzyloxy substitution pattern is a precursor to the common 3',4',5'-trihydroxy (gallocatechin-type) or 3',5'-dimethoxy-4'-hydroxy substitution found in many bioactive flavonoids.
-
Stilbenoids: The stilbene backbone is central to compounds like resveratrol and combretastatin. The benzyloxy group can be deprotected at a late stage to reveal a free hydroxyl group, which is often crucial for biological activity.
-
Alkaloids: The tetrahydro-β-carboline and tetrahydroisoquinoline cores are prevalent in a vast number of alkaloids with potent pharmacological properties. The substitution pattern on the aromatic ring of this compound can be found in several classes of alkaloids, including those with antidepressant and anticancer activities.
While direct applications of this compound in completed total syntheses of natural products are not yet widely reported, its synthetic accessibility and the versatility of its functional groups make it a highly valuable tool for synthetic chemists. The protocols detailed herein for key C-C bond-forming reactions provide a solid foundation for its incorporation into synthetic strategies targeting a wide range of biologically active natural products. The strategic use of the benzyloxy protecting group allows for late-stage functionalization, enhancing its utility in the synthesis of complex molecules. This application note serves to encourage the exploration of this promising reagent in the field of natural product synthesis and drug discovery.
Synthesis of Novel Schiff Bases from 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Schiff bases derived from 4-(benzyloxy)-3,5-dimethoxybenzaldehyde. Schiff bases are a versatile class of compounds known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties, making them promising candidates in drug development.[1][2] The synthetic procedure outlined below is a standard condensation reaction that can be adapted for various primary amines to generate a library of novel compounds for screening.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are typically formed through the condensation of a primary amine with an aldehyde or ketone. The biological activity of Schiff bases is often attributed to the imine group, which can form hydrogen bonds with the active sites of cellular constituents, leading to interference with normal cellular processes.[3] The unique structural motif of this compound, a derivative of syringaldehyde, provides a scaffold that can be readily modified to explore structure-activity relationships. The benzyloxy and dimethoxy substitutions can influence the lipophilicity and electronic properties of the resulting Schiff bases, potentially enhancing their therapeutic efficacy.
Experimental Protocols
This section details a general yet comprehensive procedure for the synthesis of a Schiff base via the condensation of this compound with a primary amine. This protocol is based on established methods for the synthesis of similar Schiff base structures.
Materials:
-
This compound
-
Selected primary amine (e.g., aniline, p-toluidine, 4-aminophenol)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol (approximately 20-30 mL) with stirring.
-
Dissolution of Amine: In a separate beaker, dissolve 1.0 equivalent of the chosen primary amine in absolute ethanol.
-
Reaction Setup: To the stirred solution of the aldehyde, add the amine solution dropwise at room temperature.
-
Catalysis: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 2 to 6 hours.
-
Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If necessary, the flask can be placed in an ice bath to facilitate further precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified Schiff base product in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Determine the melting point of the final product and characterize its structure using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Data Presentation
The following table summarizes representative quantitative data for Schiff bases synthesized from aldehydes structurally similar to this compound. This data is provided for illustrative purposes to indicate expected values.
| Parameter | Schiff Base from 4-hydroxy-3,5-dimethoxybenzaldehyde and 3-aminoquinoline[4] | Representative Data for other Benzaldehyde-derived Schiff Bases |
| Yield (%) | Not specified | 85-95% |
| Melting Point (°C) | Not specified | 178 - 205 °C[5] |
| Appearance | Not specified | Yellow crystalline solid |
| FT-IR (cm⁻¹) ν(C=N) | ~1630 | 1604 - 1634 cm⁻¹[6][7] |
| ¹H NMR (δ ppm) -CH=N- | Not specified | 8.30 - 8.60 ppm |
Visualizations
Experimental Workflow
The general workflow for the synthesis and characterization of Schiff bases from this compound is depicted in the following diagram.
Proposed Biological Signaling Pathway: Antimicrobial Action
Schiff bases often exhibit their antimicrobial effects by interfering with essential bacterial processes. One proposed mechanism is the inhibition of cell wall synthesis. The azomethine group can interact with and inhibit enzymes, such as transpeptidases, which are crucial for the cross-linking of peptidoglycan layers in the bacterial cell wall. This disruption leads to a weakened cell wall and ultimately cell lysis.
References
- 1. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview | Bentham Science [benthamscience.com]
- 2. Antimicrobial application of schiff’s base and it’s metal complexes [wisdomlib.org]
- 3. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijtsrd.com [ijtsrd.com]
- 6. jocpr.com [jocpr.com]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Notes: 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde as a Versatile Building Block in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Benzyloxy)-3,5-dimethoxybenzaldehyde is a valuable aromatic aldehyde that serves as a key building block in the synthesis of a diverse range of biologically active molecules. Its structural framework, featuring a benzyloxy group for potential deprotection or modification and two methoxy groups on the phenyl ring, is a recurring motif in compounds targeting fundamental cellular processes, particularly in the realm of oncology. The 3,5-dimethoxy-4-(benzyloxy)phenyl moiety is structurally analogous to the A-ring of combretastatin A-4 (CA-4), a potent natural product known for its tubulin polymerization inhibitory activity. This structural similarity makes this compound an attractive starting material for the development of novel anticancer agents, particularly those designed to interfere with microtubule dynamics.
This document provides detailed application notes on the utility of this compound in medicinal chemistry, focusing on its use in the synthesis of tubulin polymerization inhibitors. It includes detailed experimental protocols for the synthesis of key derivatives and for the biological evaluation of their activity.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of compounds that inhibit tubulin polymerization. The 3,5-dimethoxyphenyl group is a well-established pharmacophore that facilitates binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for mitotic spindle formation. Consequently, this leads to cell cycle arrest in the G2/M phase and the induction of apoptosis in rapidly dividing cancer cells.
Derivatives synthesized from this building block are primarily investigated as:
-
Anticancer Agents: Particularly as analogs of combretastatin and other tubulin-targeting agents.
-
Molecular Probes: To investigate the structure-activity relationships (SAR) of tubulin inhibitors.
Data Presentation: Biological Activity of Analogous Compounds
Table 1: Cytotoxicity of Combretastatin Analogs with Trimethoxyphenyl Moieties
| Compound ID | Structure (Generic) | Cancer Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |
| Analog 1 | Pyrrole derivative with 3,4,5-trimethoxyphenyl group | MCF-7 (Breast) | 9.6 | Combretastatin A-4 | ~1-10 |
| Analog 1 | Pyrrole derivative with 3,4,5-trimethoxyphenyl group | HCT116 (Colon) | 18 | Combretastatin A-4 | ~1-10 |
| Analog 1 | Pyrrole derivative with 3,4,5-trimethoxyphenyl group | BX-PC3 (Pancreatic) | 17 | Combretastatin A-4 | ~1-10 |
| Analog 2 | Benzo[b]furan derivative with 3,4,5-trimethoxyphenyl group | Various | Nanomolar range | Combretastatin A-4 | ~1-10 |
Data is for structurally related compounds to illustrate the potential of the 3,5-dimethoxy-4-(benzyloxy)phenyl scaffold.[1][2]
Table 2: Tubulin Polymerization Inhibition by Structurally Related Compounds
| Compound ID | Structure (Generic) | Tubulin Polymerization IC50 (µM) | Reference Compound | Tubulin Polymerization IC50 (µM) |
| Analog 3 | Indole derivative | 0.38 - 1.5 | Combretastatin A-4 | 0.37 - 0.69 |
| Analog 4 | Triazole derivative | 9.50 | Colchicine | 5.49 |
Data is for structurally related compounds to demonstrate the inhibitory potential on tubulin assembly.[1]
Experimental Protocols
The following protocols describe the synthesis of this compound and its subsequent use in the preparation of chalcone and stilbene derivatives, which are common scaffolds for tubulin inhibitors. Protocols for key biological assays are also provided.
Synthesis of this compound
This protocol describes the benzylation of 4-hydroxy-3,5-dimethoxybenzaldehyde.
Materials:
-
4-Hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 4-hydroxy-3,5-dimethoxybenzaldehyde (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-hydroxyacetophenone)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add an aqueous solution of NaOH (e.g., 10%) dropwise with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to yield the pure chalcone derivative.
Synthesis of a Stilbene Derivative via Wittig Reaction
This protocol describes the synthesis of a stilbene derivative from this compound and a phosphonium ylide.
Materials:
-
This compound
-
Benzyltriphenylphosphonium bromide
-
Sodium hydride (NaH) or other strong base
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF and stir to dissolve.
-
Cool the solution to 0 °C in an ice bath and slowly add NaH (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the ylide is often indicated by a color change.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to isolate the stilbene derivative.
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Test compounds and reference inhibitors (e.g., colchicine, paclitaxel)
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin solution in general tubulin buffer on ice.
-
Prepare solutions of the test compounds and controls at various concentrations.
-
In a pre-chilled 96-well plate, add the tubulin solution to each well.
-
Add the test compounds or controls to the respective wells.
-
Initiate polymerization by adding GTP and transferring the plate to a microplate reader pre-warmed to 37 °C.
-
Monitor the change in absorbance (turbidity) at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Analyze the data to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Mandatory Visualizations
Caption: Synthetic routes from this compound.
Caption: Proposed signaling pathway for anticancer activity.
Caption: Workflow for the biological evaluation of synthesized compounds.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde via recrystallization.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out," where the solute separates as a liquid instead of a solid, can occur if the solution is supersaturated at a temperature above the compound's melting point, or if the compound is significantly impure.[1][2] To resolve this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation level.[2]
-
Allow the solution to cool much more slowly. You can insulate the flask to ensure gradual temperature decrease, which favors crystal formation over oiling.[1]
-
Consider using a different solvent system.
Q2: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?
A2: The most common reason for crystallization failure is using too much solvent, resulting in a solution that is not supersaturated upon cooling.[1][2] Here are some techniques to induce crystallization:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[2]
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass stirring rod. This creates microscopic scratches on the glass that can serve as nucleation sites for crystal growth.[1][3]
-
Seed Crystals: If available, add a tiny crystal of pure this compound to the solution. This provides a template for further crystal formation.[2]
-
-
Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.[4]
Q3: My crystal yield is very low. How can I improve it?
A3: A low yield can result from several factors:
-
Using excessive solvent: As mentioned, too much solvent will keep a significant portion of your compound dissolved even at low temperatures.[1]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel.[4] Ensure the funnel and receiving flask are pre-heated.
-
Incomplete cooling: Ensure the solution has been thoroughly cooled in an ice bath to maximize precipitation before filtration.[4]
-
Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.
Q4: The purified crystals are still colored or appear impure. What went wrong?
A4: Persistent impurities, especially colored ones, may not be effectively removed by a single recrystallization.
-
Activated Charcoal: If the solution is colored by a minor impurity, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Alternative Purification: If recrystallization fails to remove a persistent impurity, an alternative method like column chromatography may be required.[5]
Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the structure of this compound and data from similar aromatic aldehydes, the following solvents are recommended for screening.[3][6][7]
| Solvent System | Suitability for Recrystallization | Rationale |
| Ethanol / Methanol | Excellent | Aromatic compounds often show good solubility in hot alcohols and lower solubility when cold, making these primary choices.[3][7] |
| Isopropanol | Good | Similar properties to ethanol and methanol, often a suitable alternative. |
| Ethyl Acetate / Hexane | Good (as a co-solvent system) | The compound is likely soluble in ethyl acetate. Hexane can be added as an anti-solvent to a hot ethyl acetate solution until cloudy to induce crystallization upon cooling.[8] |
| Dichloromethane (DCM) | Poor (as a single solvent) | The compound is likely highly soluble in DCM even at room temperature, making it difficult to achieve a good recovery.[9] It may be useful in a co-solvent system. |
| Water | Poor (as a single solvent) | Due to the large organic structure, the compound is expected to be insoluble in water.[7] It can be used as an anti-solvent with a miscible organic solvent like ethanol. |
Detailed Experimental Protocol
This protocol outlines the procedure for purifying this compound using a single-solvent recrystallization method (e.g., with ethanol).
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., 95% Ethanol)
-
Erlenmeyer flasks (2)
-
Hotplate with stirring function
-
Short-stemmed glass funnel and fluted filter paper (if hot filtration is needed)
-
Büchner funnel, filter flask, and appropriately sized filter paper
-
Vacuum source
-
Ice bath
-
Glass stirring rod
-
Spatula
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar and a small amount of ethanol. Gently heat the mixture on a hotplate with stirring. Continue to add the solvent portion-wise until the solid has just completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.[3]
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration. Place a short-stemmed funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Quickly pour the hot solution through the filter paper to remove the impurities. This step minimizes premature crystallization.[4]
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3][4] Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Set up a Büchner funnel and filter flask for vacuum filtration. Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.
-
Collection and Washing: Swirl the flask to create a slurry and pour the contents into the Büchner funnel under vacuum. Wash the crystals with a minimal amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to help dry them. Transfer the purified crystals to a watch glass and allow them to air-dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow
Caption: Workflow for the purification of this compound.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
Optimizing reaction conditions for the synthesis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis of syringaldehyde with a benzyl halide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete deprotonation of syringaldehyde: The phenoxide, which is the active nucleophile, is not being formed in sufficient quantity. | - Ensure anhydrous conditions: Water will consume the base and prevent complete deprotonation. Thoroughly dry all glassware and solvents. - Use a sufficiently strong base: Potassium carbonate is commonly used. For challenging reactions, stronger bases like sodium hydride (NaH) may be considered, but require stricter anhydrous conditions and handling precautions. - Optimize base stoichiometry: Use at least a stoichiometric equivalent of the base. A slight excess (e.g., 1.1-1.5 equivalents) can help drive the deprotonation to completion. |
| Poor reactivity of benzyl halide: The electrophile may be old, impure, or degraded. | - Use fresh, high-purity benzyl halide: Benzyl chloride and bromide can degrade over time. - Consider using benzyl bromide: Benzyl bromide is a more reactive electrophile than benzyl chloride and may improve yields. | |
| Low reaction temperature: The reaction rate may be too slow to go to completion in the allotted time. | - Increase reaction temperature: Gently heating the reaction mixture (e.g., to 60-80 °C) can increase the reaction rate. Monitor for potential side reactions at higher temperatures. | |
| Formation of Significant Byproducts | Side reaction of the benzylating agent: The benzyl halide can react with the hydroxide base or self-condense. | - Control the addition of the benzyl halide: Add the benzyl halide dropwise to the solution of the phenoxide to maintain a low concentration of the electrophile. |
| Over-alkylation or reaction at other sites: While less likely for this specific molecule, it's a possibility in related syntheses. | - Use stoichiometric amounts of the benzylating agent: Avoid a large excess of the benzyl halide. | |
| Difficult Product Isolation and Purification | Product is an oil or difficult to crystallize: The presence of impurities can inhibit crystallization. | - Perform a thorough work-up: Wash the organic phase with a dilute base (e.g., 5% NaOH) to remove any unreacted syringaldehyde and with brine to remove salts. - Utilize column chromatography: If recrystallization is challenging, purification by silica gel chromatography is a reliable alternative. A common eluent system is a mixture of petroleum ether and ethyl acetate.[1] |
| Product is off-white or yellowish: Presence of colored impurities. | - Recrystallization: Perform recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water. - Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon and continue to heat for a few minutes. The activated carbon will adsorb colored impurities. Hot filter the solution to remove the carbon before allowing it to cool and crystallize. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis is a classic Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) reaction. First, a base is used to deprotonate the hydroxyl group of 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the benzylic carbon of the benzyl halide and displacing the halide leaving group to form the desired ether product.
Q2: Which benzyl halide should I use: benzyl chloride or benzyl bromide?
A2: Both can be used, but benzyl bromide is generally more reactive than benzyl chloride, which can lead to higher yields and shorter reaction times. However, benzyl chloride is less expensive and may be sufficient for this reaction.
Q3: What are the best solvents for this reaction?
A3: Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile are generally preferred for Williamson ether synthesis as they can solvate the cation of the base, making the phenoxide anion more nucleophilic. Alcohols like ethanol can also be used, particularly when using bases like potassium carbonate.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (syringaldehyde and benzyl halide). The reaction is considered complete when the spot corresponding to the syringaldehyde has disappeared.
Q5: My purified product has a broad melting point range. What does this indicate?
A5: A broad melting point range is a strong indication of the presence of impurities. Further purification, such as another recrystallization with a different solvent system or column chromatography, is recommended to obtain a pure product with a sharp melting point.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on standard Williamson ether synthesis conditions.
Materials:
-
4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde)
-
Benzyl bromide (or benzyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
5% Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxy-3,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (around 60 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 5% NaOH solution, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography using a petroleum ether/ethyl acetate gradient.
Data Presentation
Table 1: Optimization of Reaction Conditions
The following table provides a summary of reaction parameters that can be optimized for the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Base | K₂CO₃ | Cs₂CO₃ | NaH | NaH is a stronger base and may lead to faster reaction but requires stricter anhydrous conditions. Cs₂CO₃ can also be more effective than K₂CO₃. |
| Solvent | Acetone | DMF | Acetonitrile | DMF and acetonitrile are good polar aprotic solvents that can enhance the reaction rate. |
| Temperature | Room Temp. | 60 °C | 80 °C | Increasing temperature generally increases the reaction rate, but may also lead to more side products. |
| Benzylating Agent | Benzyl Chloride | Benzyl Bromide | - | Benzyl bromide is more reactive and may result in higher yields or shorter reaction times. |
| Equivalents of Benzyl Halide | 1.05 eq | 1.2 eq | 1.5 eq | A slight excess is recommended, but a large excess can lead to side reactions and purification difficulties. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
Common side reactions in the synthesis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction.[1][2]
Q2: What are the most common side reactions to be aware of during this synthesis?
The most prevalent side reactions include:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning the benzyl group can attack a carbon atom on the aromatic ring instead of the oxygen atom.[3][4]
-
E2 Elimination: The alkoxide can act as a base, causing the elimination of HBr from benzyl bromide to form stilbene, especially at higher temperatures.[1][4]
-
Hydrolysis of Benzyl Bromide: If water is present in the reaction mixture, benzyl bromide can hydrolyze to form benzyl alcohol.
-
Formation of Dibenzyl Ether: Benzyl alcohol, formed from hydrolysis, can react with another molecule of benzyl bromide to produce dibenzyl ether.
-
Quaternary Ammonium Salt Formation: If an amine-based base is used, it can react with benzyl bromide to form a quaternary ammonium salt.[5][6]
Q3: How can I minimize the formation of the C-alkylated byproduct?
While O-alkylation is generally favored, C-alkylation can be influenced by the reaction conditions. Using polar aprotic solvents like DMF or DMSO can help to solvate the cation of the phenoxide, making the oxygen atom more nucleophilic and favoring O-alkylation.[3]
Q4: I am observing a significant amount of an impurity that I suspect is an elimination product. How can I prevent this?
E2 elimination is a common competing reaction. To minimize its occurrence:
-
Maintain a moderate reaction temperature, as higher temperatures favor elimination.[4]
-
Use a primary alkyl halide like benzyl bromide, which is less prone to elimination than secondary or tertiary halides.[1]
Q5: My yield is lower than expected, and I've ruled out major side reactions. What else could be the issue?
Low yields can also result from incomplete deprotonation of the starting syringaldehyde. Ensure that the base used is strong enough and added in a sufficient stoichiometric amount to fully convert the phenol to the phenoxide. Anhydrous conditions are also crucial to prevent the hydrolysis of benzyl bromide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Optimization |
| Low to no product formation | 1. Ineffective deprotonation of syringaldehyde. 2. Inactive benzyl bromide. 3. Insufficient reaction time or temperature. | 1. Use a strong, non-nucleophilic base like anhydrous potassium carbonate or sodium hydride. Ensure the reagents and solvent are anhydrous. 2. Check the purity of the benzyl bromide; it should be colorless. Purify by distillation if necessary. 3. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. A typical temperature range is 50-100 °C for 1-8 hours.[4] |
| Presence of a major byproduct with a similar polarity to the product | 1. C-alkylation of the syringaldehyde ring. | 1. Employ a polar aprotic solvent such as DMF or DMSO. Consider using a phase-transfer catalyst to enhance the nucleophilicity of the phenoxide oxygen. |
| Formation of a non-polar impurity | 1. E2 elimination of benzyl bromide to form stilbene. 2. Formation of dibenzyl ether. | 1. Maintain a lower reaction temperature. 2. Ensure anhydrous reaction conditions to prevent the formation of benzyl alcohol, the precursor to dibenzyl ether. |
| Aqueous work-up is problematic (e.g., emulsions) | 1. Presence of unreacted base or salts. | 1. After the reaction, neutralize any excess base with a dilute acid. Use brine during the extraction to help break up emulsions. |
| Product is difficult to purify by recrystallization | 1. Presence of multiple byproducts with similar solubility. | 1. If recrystallization is ineffective, purify the crude product using column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is adapted from a general procedure for the O-benzylation of hydroxybenzaldehydes.[7]
Materials:
-
4-Hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde)
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous ethanol
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
Saturated sodium chloride solution (brine)
-
5% Sodium hydroxide solution
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxy-3,5-dimethoxybenzaldehyde (1.0 eq.) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add anhydrous potassium carbonate (3.5 eq.) to the solution.
-
Add benzyl bromide (1.0 eq.) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 14 hours.
-
After cooling to room temperature, filter off the potassium carbonate and wash the solid residue with a large volume of ethyl acetate.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether.
-
Wash the ether solution twice with a saturated sodium chloride solution, once with a 5% sodium hydroxide solution, and finally with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure this compound as colorless crystals.
Visualizing Reaction Pathways
Main Reaction and Side Reactions
Caption: Main reaction pathway and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Synthesis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals to improve the yield of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and direct method is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of a phenolic precursor, such as syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), followed by a nucleophilic substitution (SN2) reaction with a benzyl halide (e.g., benzyl bromide or benzyl chloride) to form the desired ether.[1]
Q2: What are the critical factors influencing the yield of this reaction?
Several factors can significantly impact the yield, including the choice of base, solvent, reaction temperature, and reaction time. The purity of reactants and the exclusion of water are also crucial for optimal results.
Q3: Which bases are most effective for the deprotonation of the phenolic starting material?
For aryl ethers, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH) are commonly used.[1] The choice of base can affect the reaction rate and the formation of byproducts.
Q4: How does the choice of solvent affect the reaction?
Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are generally preferred for Williamson ether synthesis.[1][2] These solvents effectively dissolve the reactants and facilitate the SN2 reaction. Protic solvents can slow down the reaction rate.[2]
Q5: What are the common side reactions that can lower the yield?
The primary side reactions include:
-
Elimination (E2) reaction: This is more prevalent with secondary or tertiary alkyl halides, but can occur with primary halides like benzyl bromide at higher temperatures, leading to the formation of an alkene.[3]
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) instead of the desired oxygen atom (O-alkylation).[3][4] Lower temperatures generally favor O-alkylation.[4]
-
Hydrolysis of the benzyl halide: If water is present in the reaction mixture, the benzyl halide can be hydrolyzed to benzyl alcohol.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Cause 1.1: Incomplete Deprotonation of the Phenol
-
Solution: Ensure the base is strong enough and used in a sufficient amount (typically 1.5-3 equivalents) to completely deprotonate the phenolic hydroxyl group. Ensure the base is finely powdered and well-dispersed in the reaction mixture.
Possible Cause 1.2: Poor Quality or Inactive Reagents
-
Solution: Use fresh, high-purity benzyl halide. Benzyl bromide is generally more reactive than benzyl chloride. Ensure the phenolic starting material is pure and dry.
Possible Cause 1.3: Suboptimal Reaction Conditions
-
Solution: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C for 1 to 8 hours.[2][3] If the reaction is slow, consider increasing the temperature or extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Possible Cause 1.4: Presence of Water
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. The presence of water can consume the base and lead to the hydrolysis of the alkyl halide.
Issue 2: Formation of Significant Byproducts
Possible Cause 2.1: Competing Elimination Reaction
-
Solution: Use a primary alkyl halide like benzyl bromide. Avoid excessively high reaction temperatures, which favor elimination over substitution.[5]
Possible Cause 2.2: C-Alkylation of the Phenoxide
-
Solution: Lowering the reaction temperature can favor the desired O-alkylation. The choice of solvent can also influence the O/C alkylation ratio.
Issue 3: Difficult Product Purification
Possible Cause 3.1: Co-elution of Impurities during Column Chromatography
-
Solution: Optimize the solvent system for column chromatography. A shallow gradient of eluents with increasing polarity can improve separation. If the product is acidic (due to oxidation of the aldehyde), adding a small amount of acetic or formic acid to the eluent can improve the peak shape.[6]
Possible Cause 3.2: Product Oiling Out During Recrystallization
-
Solution: This may be due to rapid cooling or the presence of impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If impurities are the issue, consider a preliminary purification by column chromatography before recrystallization. Trying a different solvent system, such as a mixed solvent pair (e.g., ethanol/water or hexane/ethyl acetate), can also be effective.[6]
Data Presentation
The following table summarizes reaction conditions and yields for the synthesis of 4-(benzyloxy)benzaldehyde and related derivatives, providing a comparative overview.
| Starting Material | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | Ethanol | Reflux | 14 | 87.4 | [7] |
| 4-Hydroxybenzaldehyde | 4-Nitrobenzyl bromide | K₂CO₃ | DMF | 100 | 3 | 74 | [8] |
| 4-Hydroxy-3,5-dimethylbenzoic acid | Benzyl bromide | K₂CO₃ | Acetone/DMF | Not specified | Not specified | High (qualitative) | [9] |
| 4-Hydroxy-3-iodobenzaldehyde | Benzyl bromide | Not specified | Not specified | Not specified | Not specified | 93 | [10] |
Experimental Protocols
Protocol 1: Synthesis of 4-(Benzyloxy)benzaldehyde[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol), benzyl bromide (5.0 mL, 42.05 mmol), and anhydrous potassium carbonate (20.0 g, 144.27 mmol) in ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 14 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, filter off the potassium carbonate and wash the solid residue with ethyl acetate.
-
Extraction: Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in diethyl ether (50 mL). Wash the ether solution sequentially with two 50 mL portions of saturated sodium chloride solution, one portion of 5% sodium hydroxide solution, and finally with distilled water.
-
Isolation: Dry the diethyl ether solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to obtain colorless crystals of 4-(benzyloxy)benzaldehyde. (Reported yield: 7.58 g, 87.4%).[7]
Protocol 2: Purification by Column Chromatography[6]
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane:ethyl acetate 95:5) and gradually increase the polarity of the eluent to separate the components.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis and purification.
Caption: A logical workflow for troubleshooting low product yields.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 5. brainly.com [brainly.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
Troubleshooting low yield in Claisen-Schmidt condensation of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Claisen-Schmidt condensation of 4-(benzyloxy)-3,5-dimethoxybenzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a very low yield of my target chalcone. What are the most common reasons for this?
Low yields in the Claisen-Schmidt condensation of this compound can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. The primary culprits to investigate are:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical parameters that may need optimization.
-
Side Reactions: Competing reactions can consume your starting materials and reduce the yield of the desired product.
-
Reagent Quality: The purity of your aldehyde, ketone, and catalyst is crucial for a successful reaction.
-
Product Precipitation Issues: If the chalcone product is highly soluble in the reaction mixture, it can be difficult to isolate, leading to an apparent low yield.
Q2: My reaction is producing multiple spots on TLC, indicating side products. What are the likely side reactions and how can I minimize them?
The formation of multiple products is a common issue. The most probable side reactions with this compound are the Cannizzaro reaction and self-condensation of the ketone.
-
Cannizzaro Reaction: Since this compound lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield the corresponding alcohol and carboxylic acid.[1][2] This is a significant pathway for consuming your aldehyde, especially with high concentrations of a strong base like NaOH or KOH.[1][2]
-
Solution:
-
Use a milder base or lower the concentration of the strong base.
-
Ensure slow, dropwise addition of the base to the reaction mixture to avoid localized high concentrations.
-
Perform the reaction at a lower temperature (e.g., room temperature or in an ice bath) to slow down the Cannizzaro reaction, which often has a higher activation energy than the desired condensation.
-
-
-
Self-Condensation of the Ketone: If you are using a ketone with α-hydrogens (e.g., acetophenone), it can react with itself in an aldol condensation.
-
Solution:
-
This can be minimized by using the ketone in slight excess relative to the aldehyde.
-
Slowly add the aldehyde to a mixture of the ketone and the base to ensure the enolate of the ketone preferentially reacts with the more electrophilic aldehyde.
-
-
-
Potential Debenzylation: While less common under standard Claisen-Schmidt conditions, prolonged exposure to harsh basic conditions or elevated temperatures could potentially lead to the cleavage of the benzyl ether protecting group.
-
Solution:
-
Monitor the reaction progress by TLC and avoid unnecessarily long reaction times.
-
Opt for milder reaction conditions where possible.
-
-
Q3: How do the benzyloxy and dimethoxy substituents on the benzaldehyde affect the reaction?
The electron-donating nature of the benzyloxy and two methoxy groups on the aromatic ring of the aldehyde can decrease the electrophilicity of the carbonyl carbon. This can slow down the rate of the desired nucleophilic attack by the enolate. Consequently, this may allow side reactions, such as the Cannizzaro reaction, to become more competitive.
Q4: My reaction mixture turns dark or forms a tar-like substance. What is causing this and how can I prevent it?
Dark coloration or tar formation is often an indication of polymerization or decomposition of the starting materials or product.[2] This is typically caused by overly harsh reaction conditions.
-
Solution:
-
Reduce the Temperature: Perform the reaction at room temperature or in an ice bath to moderate the reaction rate.
-
Optimize Base Concentration: Use the minimum effective concentration of the base.
-
Shorter Reaction Times: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed.
-
Data Presentation
The yield of a Claisen-Schmidt condensation is highly dependent on the substituents on the aromatic aldehyde, the ketone used, and the reaction conditions. The following table provides a summary of yields for various substituted benzaldehydes to illustrate these effects.
| Substituted Benzaldehyde | Ketone | Catalyst/Solvent | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | NaOH/Ethanol | 43 | [3] |
| 4-Methylbenzaldehyde | Acetophenone | Solid NaOH (Solvent-free) | High | [3] |
| 4-Methoxybenzaldehyde | Acetophenone | NaOH/Ethanol | 85 | [3] |
| 3-Nitrobenzaldehyde | Acetophenone | NaOH/Ethanol | High | [3] |
| 4-(Benzyloxy)benzaldehyde | Various Acetophenones | NaOH/Ethanol | Not specified | [4] |
| 3,5-Dimethoxybenzaldehyde | 2-Methoxyacetophenone | NaOH/Ethanol | Not specified |
Experimental Protocols
Protocol 1: Standard Solution-Phase Synthesis
This protocol is a conventional method for performing a base-catalyzed Claisen-Schmidt condensation in an alcohol solvent.
Materials:
-
This compound (1.0 eq)
-
Substituted Acetophenone (1.0 - 1.2 eq)
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-40% aqueous solution)
-
Stirring apparatus
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the acetophenone derivative in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Reaction Initiation: While stirring the solution, slowly add the aqueous NaOH or KOH solution dropwise. The addition should be done over 10-15 minutes.
-
Reaction Progression: Stir the reaction mixture at room temperature. The formation of a precipitate often indicates product formation. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The reaction time can range from 1 to 24 hours depending on the reactivity of the substrates.
-
Product Isolation: Once the reaction is complete (as indicated by TLC), pour the mixture into ice-cold water. If a precipitate has formed, it can be collected by vacuum filtration. If the product is soluble, acidification with dilute HCl may be necessary to induce precipitation.
-
Washing: Wash the collected solid with cold water until the filtrate is neutral to remove any remaining base.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Solvent-Free Grinding Method
This "green chemistry" approach can lead to shorter reaction times and simpler product isolation.[5]
Materials:
-
This compound (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Solid NaOH or KOH (e.g., 20 mol%)[5]
-
Mortar and pestle
Procedure:
-
Grinding: In a mortar, grind the acetophenone derivative with solid NaOH or KOH for 1-2 minutes until a homogenous powder is formed.
-
Reagent Addition: Add this compound to the mortar.
-
Reaction: Continue grinding the mixture vigorously. The solid mixture may turn into a thick, colored paste and then may solidify again as the product forms. The reaction is typically complete in 5-30 minutes.
-
Isolation: Scrape the solid product from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the base.
-
Purification: Collect the crude chalcone by suction filtration. Wash the solid thoroughly with water until the filtrate is neutral. The product can be further purified by recrystallization from ethanol if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
Column chromatography protocol for purifying 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde products
This technical support guide provides a comprehensive column chromatography protocol for the purification of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde. It includes a detailed experimental procedure, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity products.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound?
A1: The most common stationary phase for the column chromatography of moderately polar compounds like this compound is silica gel (SiO₂), typically with a mesh size of 60-120 or 230-400 for flash chromatography.
Q2: How do I determine the optimal solvent system for the separation?
A2: The ideal solvent system should be determined using Thin Layer Chromatography (TLC) prior to running the column.[1] A good starting point is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate.[2] Adjust the ratio of the solvents until the desired product has a retention factor (Rf) of approximately 0.25-0.35 on the TLC plate.[1]
Q3: My compound is not dissolving in the chosen mobile phase for loading onto the column. What should I do?
A3: If your crude product has poor solubility in the eluting solvent, you can use a "dry loading" technique. Dissolve your compound in a minimal amount of a more polar, volatile solvent (like dichloromethane), add a small amount of silica gel to form a free-flowing powder after evaporation, and then load this powder onto the top of your packed column.[3]
Q4: Can I use a gradient elution for this purification?
A4: Yes, a gradient elution can be very effective, especially if there are impurities with polarities close to your product. You would start with a less polar solvent mixture (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate during the elution.[4] This can help to first elute less polar impurities, followed by your product, and then more polar impurities.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the steps for purifying crude this compound using silica gel column chromatography.
1. Materials and Equipment:
-
Stationary Phase: Silica gel (230-400 mesh for flash chromatography)
-
Mobile Phase: n-Hexane and Ethyl Acetate (analytical grade)
-
Glass chromatography column
-
Separatory funnel (for solvent reservoir)
-
Collection vessels (test tubes or flasks)
-
TLC plates (silica gel coated) and developing chamber
-
UV lamp (254 nm) for TLC visualization
-
Rotary evaporator
-
Crude this compound
2. Preliminary TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop a series of TLC plates using different ratios of n-hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Identify the solvent system that provides an Rf value of ~0.3 for the product spot.
3. Column Packing (Wet Slurry Method):
-
Secure the column vertically to a stand.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Never let the solvent level drop below the top of the silica gel.[4]
4. Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully add it to the top of the column using a pipette.
-
Dry Loading: If solubility is an issue, dissolve the crude product in a volatile solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin elution with the determined solvent system.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the elution process by periodically analyzing the collected fractions using TLC.
-
If using a gradient, gradually increase the polarity of the mobile phase.
6. Product Isolation:
-
Combine the fractions that contain the pure product, as identified by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems and Corresponding Rf Values for Benzaldehyde Derivatives
| Compound Type | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Non-polar Benzaldehydes | 20:1 | 0.6 - 0.75[5] |
| Moderately Polar Benzaldehydes | 10:1 to 5:1 | 0.3 - 0.5[5] |
| This compound (Target) | 7:3 to 8:2 | ~0.3 |
| Polar Benzaldehydes | 1:1 | < 0.2[6] |
Table 2: Typical Parameters for Flash Column Chromatography Purification
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | Dependent on sample size (e.g., 2-5 cm diameter for 1-5 g of crude product) |
| Sample Loading (Crude) | 1-5% of the silica gel weight |
| Initial Eluent | n-Hexane:Ethyl Acetate (e.g., 9:1) |
| Elution Gradient | Gradual increase in Ethyl Acetate concentration |
| Fraction Size | 10-20 mL (depending on column size) |
| Expected Purity | >98% (by NMR or HPLC) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product does not elute | 1. Solvent system is not polar enough. 2. Compound may have decomposed on the silica.[7] | 1. Gradually increase the polarity of the eluent (increase ethyl acetate ratio). 2. Check compound stability on a small amount of silica. Consider using a less acidic stationary phase like alumina.[7] |
| Product elutes too quickly (with impurities) | 1. Solvent system is too polar. 2. Column is overloaded. | 1. Decrease the polarity of the eluent (increase hexane ratio). 2. Use a larger column or load less sample. |
| Poor separation (overlapping bands) | 1. Inappropriate solvent system. 2. Column was packed unevenly (channeling). 3. Sample was loaded in too large a volume of solvent. | 1. Re-optimize the solvent system using TLC to maximize the difference in Rf values. 2. Repack the column carefully. 3. Dissolve the sample in the minimum amount of solvent for loading.[3] |
| Streaking or tailing of spots on TLC/bands on column | 1. Compound is too polar for the solvent system. 2. Compound is interacting strongly with acidic sites on the silica. | 1. Increase the polarity of the mobile phase. 2. Add a small amount (0.1-1%) of triethylamine to the eluent to neutralize the silica. |
| Cracks appearing in the silica bed | 1. The column has run dry. 2. A drastic change in solvent polarity.[4] | 1. Always keep the solvent level above the silica bed. 2. When running a gradient, increase the polarity gradually.[4] |
Visualization
Caption: Workflow for the purification of this compound.
References
Stability and storage conditions for 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde
Technical Support Center: 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde
This technical support guide provides essential information on the stability and storage of this compound, along with troubleshooting for common issues encountered during its handling and use in research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For maximal stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 2-8°C. It is crucial to protect the compound from moisture and air exposure.[1]
Q2: What is the appearance of this compound?
A2: The compound is typically a yellow to brown powder or crystalline solid.
Q3: Is this compound stable at room temperature?
A3: While the compound is stable under recommended refrigerated conditions, prolonged storage at room temperature is not advised as it may lead to degradation.[2] For short-term handling during experimental procedures, it should be kept in a cool, dry environment.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents and strong bases.[1][2] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q5: What are the hazardous decomposition products of this compound?
A5: Under fire conditions, hazardous decomposition products include carbon monoxide and carbon dioxide.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has darkened in color | Exposure to air, light, or elevated temperatures. | This may indicate oxidation or degradation. It is recommended to use a fresh batch of the compound for sensitive experiments. Ensure future storage is in a dark, cool, and inert environment. |
| Inconsistent experimental results | Poor solubility or degradation of the compound in the solvent. | Verify the solubility of the compound in your chosen solvent. Prepare fresh solutions before each experiment. Consider performing a purity check (e.g., via HPLC or NMR) on your stock. |
| Low reaction yield | Degradation of the starting material or incompatibility with reaction conditions. | Confirm the purity of the this compound. Ensure reaction conditions are free from incompatible substances like strong oxidizing agents or bases.[1][2] |
| Material has clumped together | Absorption of moisture. | The compound is hygroscopic. Store in a desiccator or a dry, inert atmosphere. If clumping is observed, gently break up the material in a dry environment before weighing. |
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | 2-8°C | |
| Physical Form | Yellow to brown powder or crystals | |
| Purity | 97% | |
| Molecular Weight | 272.3 g/mol | |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [1][2] |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under accelerated storage conditions (elevated temperature and humidity).
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Climate-controlled stability chambers
-
Amber glass vials with screw caps
-
Analytical balance
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound into three separate amber glass vials for each storage condition.
-
Prepare a control sample to be stored under ideal conditions (2-8°C, inert atmosphere).
-
-
Storage Conditions:
-
Place the vials in stability chambers set to the following conditions:
-
Condition A: 40°C / 75% Relative Humidity (RH)
-
Condition B: 25°C / 60% RH
-
-
The control sample should be stored in a refrigerator at 2-8°C.
-
-
Time Points for Analysis:
-
Analyze the samples at the following time points: 0, 1, 2, and 4 weeks.
-
-
Analytical Method (HPLC):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Sample Analysis:
-
At each time point, remove a vial from each condition.
-
Dissolve the contents in a known volume of acetonitrile to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
-
Data Analysis:
-
Determine the purity of the compound at each time point by measuring the peak area of the main compound.
-
Calculate the percentage degradation by comparing the peak area at each time point to the initial (time 0) peak area.
-
Identify any significant degradation products by observing new peaks in the chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for common experimental issues.
Caption: Workflow for the accelerated stability study protocol.
References
Removal of impurities from 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde. It focuses on identifying and removing common impurities that arise during its synthesis, typically via the Williamson ether synthesis from 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) and benzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities originate from the starting materials and potential side reactions. These include:
-
Unreacted 4-hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde): The primary starting material, which is more polar than the final product.
-
Unreacted Benzyl Bromide: The alkylating agent used in the synthesis.
-
Benzyl Alcohol: Formed by the hydrolysis of benzyl bromide.
-
Side-products from base-catalyzed reactions: If a strong base is used with a solvent like acetone, aldol condensation side-products can form.[1]
Q2: What are the initial signs of an impure product?
A2: Impurities can manifest in several ways:
-
Color: The pure product is typically a white to off-white or pale yellow solid.[2] A distinct yellow or brownish color often indicates the presence of impurities.
-
Melting Point: A broad or depressed melting point range compared to the literature value is a strong indicator of impurity.
-
TLC Analysis: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate confirms a mixture of compounds.
Q3: Which purification techniques are most effective for this compound?
A3: The choice of technique depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Recrystallization: Excellent for removing small amounts of impurities and obtaining high-purity crystalline material.[3][4]
-
Column Chromatography: Highly effective for separating the product from impurities with different polarities, such as the more polar starting material, syringaldehyde.[3][5]
-
Aqueous Washes: Incorporating washes with a mild base (like NaOH or NaHCO₃ solution) during the workup can effectively remove acidic impurities, particularly unreacted syringaldehyde.[3][6]
Troubleshooting Guide
Issue 1: My final product has a strong yellow or brown color.
-
Possible Cause: Presence of colored impurities, potentially from side reactions or degradation.
-
Troubleshooting Steps:
-
Recrystallization with Activated Carbon: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated carbon.[3] The carbon will adsorb colored impurities.
-
Procedure: Heat the solution with the activated carbon for a few minutes, then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[3] Be cautious with hot filtration to avoid premature crystallization.[3]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can separate the desired product from the colored contaminants.[7]
-
Issue 2: TLC analysis shows a persistent spot corresponding to the starting material, 4-hydroxy-3,5-dimethoxybenzaldehyde.
-
Possible Cause: Incomplete reaction or inefficient removal of the unreacted phenolic starting material.
-
Troubleshooting Steps:
-
Acid-Base Wash: During the workup, dissolve the crude product in an organic solvent (e.g., ethyl acetate or diethyl ether) and wash it with a dilute aqueous base solution like 5% sodium hydroxide[6] or saturated sodium bicarbonate[3]. The acidic phenol will deprotonate and move into the aqueous layer as its salt. Separate the layers and proceed with the organic phase.
-
Column Chromatography: If the starting material persists, column chromatography is the most reliable method for separation. Due to the higher polarity of the hydroxyl group, the starting material will have a lower Rf value and elute more slowly from the silica gel column than the desired product. A common eluent system is a mixture of petroleum ether and ethyl acetate.[5]
-
Issue 3: My yield is very low after purification.
-
Possible Cause 1: Product loss during recrystallization.
-
Troubleshooting Step: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the product. After dissolving, allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[3]
-
Possible Cause 2: Premature crystallization during hot filtration (e.g., when removing activated carbon).
-
Troubleshooting Step: Use pre-heated glassware (funnel, filter flask) for the hot filtration step to prevent the solution from cooling and the product from crystallizing on the filter paper.[3]
-
Possible Cause 3: Inefficient extraction during workup.
-
Troubleshooting Step: When performing aqueous washes, ensure thorough mixing and adequate separation time. Perform multiple extractions (2-3 times) with the organic solvent to ensure complete recovery of the product from the aqueous layer.
Data Presentation
Table 1: Common Impurities and Identification
| Impurity | Chemical Structure | Molar Mass ( g/mol ) | Typical TLC Rf Value* | Identification Notes |
| This compound | C₁₆H₁₆O₄ | 272.30 | Higher | Desired Product |
| 4-Hydroxy-3,5-dimethoxybenzaldehyde | C₉H₁₀O₄ | 182.17 | Lower | More polar due to the free hydroxyl group. Can be removed with a base wash. |
| Benzyl Bromide | C₇H₇Br | 171.03 | High | Less polar than the product. Volatile. |
| Benzyl Alcohol | C₇H₈O | 108.14 | Intermediate | Polarity is between the starting material and the product. |
Note: Rf values are relative and depend heavily on the exact TLC plate and solvent system used. This table assumes a standard normal-phase silica plate with a hexane/ethyl acetate eluent system.
Table 2: Comparison of Purification Techniques
| Technique | Primary Use | Typical Solvent System | Advantages | Disadvantages |
| Recrystallization | Removing minor impurities; final polishing. | Isopropanol[4], Ethanol[6], or Ethanol/Water mixture[3] | Yields high-purity crystalline product. | Can lead to significant product loss if not optimized. |
| Column Chromatography | Separating compounds with different polarities. | Petroleum Ether / Ethyl Acetate (e.g., 15:1)[5] | Excellent separation of starting material and by-products. | More time-consuming and requires larger solvent volumes. |
| Acid-Base Wash | Removing acidic or basic impurities. | Diethyl Ether / 5% NaOH(aq)[6] or Ethyl Acetate / NaHCO₃(aq)[3] | Fast and effective for removing phenolic starting materials. | Only removes impurities with acidic/basic properties. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% by weight) and gently boil the solution for 2-5 minutes.
-
Hot Filtration (if carbon was used): Pre-heat a funnel and a new flask. Quickly filter the hot solution to remove the activated carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane or a 20:1 hexane:ethyl acetate mixture). Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Acid-Base Wash for Syringaldehyde Removal
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.[3][6]
-
Extraction: Add a 5% aqueous solution of sodium hydroxide or a saturated solution of sodium bicarbonate to the separatory funnel.[3][6] Stopper the funnel and shake vigorously, venting frequently.
-
Separation: Allow the layers to separate. The deprotonated syringaldehyde will be in the upper aqueous layer. Drain the lower organic layer into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with the aqueous base 1-2 more times to ensure complete removal.
-
Final Wash: Wash the organic layer with water and then with a saturated sodium chloride solution (brine) to remove residual base and water.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure.[6]
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for the purification of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound | 6527-32-8 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Monitoring reaction progress of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde using TLC
Technical Support Center: TLC Monitoring
This guide provides troubleshooting and frequently asked questions (FAQs) for monitoring the reaction progress of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde and similar compounds using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent system (eluent) for my TLC analysis?
A1: The goal is to find a solvent system where the starting material and product have different, well-resolved Retention Factor (Rf) values, ideally between 0.3 and 0.7.[1]
-
Starting Point: For compounds of moderate polarity like this compound, begin with a mixture of a non-polar solvent (e.g., hexanes, heptane) and a moderately polar solvent (e.g., ethyl acetate, diethyl ether). A common starting ratio is 3:1 or 4:1 hexanes:ethyl acetate.[2][3]
-
Optimization:
-
If your spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 4:1 to 2:1 hexanes:ethyl acetate).[4]
-
If your spots run to the top of the plate with the solvent front (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 4:1 to 9:1 hexanes:ethyl acetate).[4]
-
-
General Polarity: The eluting power of solvents increases with polarity. Low polarity compounds can be eluted with low polarity solvents, whereas higher polarity compounds require solvents of higher polarity.[5]
Q2: My spots are streaking or elongated. What should I do?
A2: Streaking is a common issue that obscures results by making it difficult to calculate Rf values and determine the number of compounds present.[6]
-
Overloaded Sample: The most common cause is applying a too-concentrated sample to the plate.[4][7][8] Dilute your sample in a volatile solvent and re-spot.
-
Acidic or Basic Compounds: The silica gel on a standard TLC plate is slightly acidic. If your compound is acidic or basic, it can interact strongly and cause streaking.[6] Try adding a small amount of acid (e.g., 0.1–2.0% acetic acid) or base (e.g., 0.1–2.0% triethylamine) to your eluent to neutralize these interactions.[4]
-
Inappropriate Solvent: The polarity of the solvent system may be unsuitable for the compound.[7] Experiment with different solvent systems.
Q3: I don't see any spots on my TLC plate after development. What is the problem?
A3: The absence of spots can be due to several factors.
-
Insufficient Concentration: Your sample may be too dilute.[4][7] Try concentrating the sample or spotting the same location multiple times, allowing the solvent to dry completely between applications.[4][7]
-
Compound is Not UV-Active: this compound is an aromatic aldehyde and should be visible under UV light. However, if your product is not UV-active, you will need to use a chemical stain (e.g., potassium permanganate, p-anisaldehyde, or an iodine chamber) for visualization.[4][9]
-
Sample Evaporation: If your compound is highly volatile, it may have evaporated from the plate.[4]
-
Incorrect Spotting: Ensure the starting line where you spot your samples is above the level of the eluent in the developing chamber. If the spots are submerged, the sample will dissolve into the solvent pool instead of traveling up the plate.[4][7][10]
Q4: How can I confirm the reaction is complete using TLC?
A4: A reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane on the TLC plate.[1] To monitor this effectively:
-
On the baseline of your TLC plate, apply three separate spots:
-
Lane 1: A pure sample of your starting material (this compound).
-
Lane 2: A "co-spot" containing both the pure starting material and an aliquot from your reaction mixture.
-
Lane 3: An aliquot from your reaction mixture.[1]
-
-
As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane (Lane 3) will diminish in intensity, while a new spot for the product will appear (likely at a different Rf).[11]
-
The reaction is finished when the starting material spot has completely disappeared from Lane 3.[11] The co-spot (Lane 2) helps to unambiguously identify the starting material spot in the reaction mixture lane.
Data Summary: Rf Values
The Rf value of a compound is dependent on the stationary phase (e.g., silica gel) and the mobile phase (solvent system). The following table provides typical Rf values for benzaldehyde derivatives in common solvent systems. Note that the product's Rf will vary based on its polarity relative to the starting material.
| Compound Type | Solvent System (Hexane:Ethyl Acetate) | Typical Rf Range | Polarity |
| Starting Material: this compound | 4:1 | 0.4 - 0.6 | Moderately Polar |
| Potential Product: Corresponding Benzyl Alcohol (More Polar) | 4:1 | 0.2 - 0.4 | More Polar |
| Potential Product: Corresponding Carboxylic Acid (Much More Polar) | 4:1 | 0.0 - 0.1 | Highly Polar |
| Potential Product: Less Polar Derivative | 4:1 | 0.6 - 0.8 | Less Polar |
Note: These are estimated values. Actual Rf values must be determined experimentally.
Experimental Protocol: Reaction Monitoring by TLC
This protocol outlines the standard procedure for monitoring a chemical reaction.
1. Preparation of the TLC Chamber:
- Pour the chosen solvent system (eluent) into a developing chamber to a depth of about 0.5 cm. The solvent level must be below the baseline you will draw on your TLC plate.[4]
- Place a piece of filter paper inside the chamber, allowing it to become saturated with the eluent. This ensures the chamber atmosphere is saturated with solvent vapors, which promotes even development of the plate.[12]
- Cover the chamber and let it equilibrate for 5-10 minutes.
2. Preparation of the TLC Plate:
- Using a pencil (never a pen, as ink will run), gently draw a straight line across the plate, about 1 cm from the bottom. This is your baseline or origin.[13]
- Mark tick marks on the baseline for each sample you will spot.
3. Spotting the TLC Plate:
- Prepare dilute solutions of your starting material and reaction mixture in a volatile solvent.
- Using a capillary tube or micropipette, apply a small spot of each sample onto its designated tick mark on the baseline.[13] Spots should be small and concentrated, no larger than 1-2 mm in diameter.[6][10]
- Spot the plate as follows: Starting Material (SM), Co-spot (SM + Reaction Mixture), and Reaction Mixture (RM).
- Allow the solvent to completely evaporate from the spots before developing the plate.
4. Developing the TLC Plate:
- Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the plate is standing vertically and not touching the filter paper.[7]
- Cover the chamber and allow the eluent to travel up the plate via capillary action. Do not disturb the chamber during this process.
- Remove the plate when the solvent front is about 1 cm from the top edge.[13]
- Immediately mark the position of the solvent front with a pencil.[13]
5. Visualization:
- Allow the solvent to completely evaporate from the plate in a fume hood.
- Visualize the spots. For this compound, this is typically done by observing the plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.[12]
- Circle the spots with a pencil.
- If necessary, use a chemical stain for further visualization.
6. Analysis:
- Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front) [10]
- Compare the spots in the reaction mixture lane to the starting material lane to assess the reaction's progress.
Visual Troubleshooting Guide
The following workflow illustrates how to diagnose and solve common problems encountered during TLC analysis.
Caption: A flowchart for troubleshooting common TLC issues.
References
- 1. Home Page [chem.ualberta.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sciencemadness Discussion Board - TLC help - which solvent system - benzalacetone derivate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. silicycle.com [silicycle.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. homework.study.com [homework.study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. coconote.app [coconote.app]
- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Scaling Up the Synthesis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your chemical synthesis endeavors.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the scale-up of the synthesis of this compound via the Williamson ether synthesis of syringaldehyde and a benzyl halide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation of Syringaldehyde: Insufficient base or presence of moisture can prevent the formation of the reactive phenoxide. 2. Low Reactivity of Benzylating Agent: Benzyl chloride is less reactive than benzyl bromide. 3. Reaction Temperature Too Low: The reaction rate may be too slow at lower temperatures. 4. Poor Mixing: In larger reactors, inefficient stirring can lead to localized areas of low reagent concentration. | 1. Ensure all glassware and solvents are thoroughly dried. Use a slight excess of a strong enough base (e.g., KOH, NaOH) to ensure complete deprotonation. 2. Consider using benzyl bromide for a faster reaction, though it is more expensive. 3. Gradually increase the reaction temperature while monitoring for side product formation. Refluxing in a suitable solvent like acetone or ethanol is common. 4. Use an appropriate overhead stirrer and ensure vigorous agitation to maintain a homogeneous reaction mixture. |
| Formation of Significant Byproducts | 1. Over-alkylation: Reaction of the product with the benzylating agent. 2. C-Alkylation: The benzyl group may attach to the aromatic ring instead of the phenolic oxygen. 3. Elimination Reaction: If using a secondary or tertiary benzyl halide (not typical for this synthesis), elimination to form an alkene can occur. 4. Aldehyde Oxidation: The aldehyde group can be sensitive to certain conditions and may oxidize to a carboxylic acid. | 1. Use a stoichiometric amount or only a slight excess of the benzylating agent. Monitor the reaction progress closely by TLC or HPLC and stop the reaction once the starting material is consumed. 2. This is more likely with aryloxides that are ambident nucleophiles. Using a polar aprotic solvent can favor O-alkylation.[1] 3. Ensure you are using a primary benzyl halide like benzyl chloride or benzyl bromide. 4. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficult Product Purification | 1. Presence of Unreacted Starting Materials: Incomplete reaction. 2. Formation of Emulsions During Workup: Can occur when washing with aqueous solutions. 3. Product is an Oil or Difficult to Crystallize: Impurities can inhibit crystallization. | 1. Ensure the reaction has gone to completion. If necessary, purify via column chromatography. 2. Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions. Filtering the mixture through a pad of celite can also be effective. 3. Attempt recrystallization from a different solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If the product remains an oil, purification by column chromatography is recommended. |
| Exothermic Reaction is Difficult to Control | 1. Rapid Addition of Reagents: Adding the benzylating agent or base too quickly can lead to a rapid increase in temperature. 2. Inadequate Cooling: The reactor's cooling system may not be sufficient for the scale of the reaction. | 1. Add the benzylating agent and base dropwise or in small portions, while carefully monitoring the internal temperature of the reactor. 2. Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). For very large-scale reactions, consider a semi-batch process where one reactant is added gradually. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most prevalent and scalable method is the Williamson ether synthesis. This involves the reaction of 3,5-dimethoxy-4-hydroxybenzaldehyde (syringaldehyde) with a benzyl halide (typically benzyl chloride or benzyl bromide) in the presence of a base.
Q2: Which benzylating agent is better for scale-up: benzyl chloride or benzyl bromide?
A2: Benzyl bromide is generally more reactive than benzyl chloride, which can lead to shorter reaction times. However, benzyl chloride is less expensive and may be preferred for large-scale industrial synthesis where cost is a significant factor. The choice may depend on the desired reaction kinetics and economic considerations.
Q3: What is the best base to use for this reaction at scale?
A3: For aryl ether synthesis, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[2] For large-scale reactions, the choice often depends on cost, ease of handling, and solubility in the chosen solvent. K₂CO₃ is a milder base and is often used in solvents like acetone or DMF. NaOH and KOH are stronger and can be used in alcoholic solvents or in phase-transfer catalysis systems.
Q4: What are the advantages of using a phase-transfer catalyst (PTC) for this synthesis?
A4: A phase-transfer catalyst, such as a quaternary ammonium salt, can be highly beneficial for scaling up this reaction. PTCs can increase the reaction rate, allow for the use of less expensive inorganic bases like NaOH in a biphasic system, and can lead to cleaner reactions with higher yields.[3][4] This can simplify the workup and purification process, which is a significant advantage in industrial settings.
Q5: How can I monitor the progress of the reaction on a large scale?
A5: On a large scale, it is crucial to monitor the reaction to determine its endpoint and avoid the formation of byproducts. This is typically done by taking small samples from the reactor at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q6: What are the key safety considerations when scaling up this synthesis?
A6: Key safety considerations include:
-
Exothermic Reaction: The reaction can be exothermic, especially during the addition of the benzylating agent and base. Ensure adequate cooling and controlled addition of reagents to prevent a runaway reaction.
-
Handling of Reagents: Benzyl halides are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Strong bases like NaOH and KOH are corrosive and should also be handled with care.
-
Solvent Safety: Use appropriate measures for handling and storing flammable organic solvents.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific scales and equipment.
Materials:
-
Syringaldehyde
-
Benzyl chloride or benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add syringaldehyde and anhydrous potassium carbonate to acetone or DMF.
-
Reagent Addition: Slowly add benzyl chloride or benzyl bromide to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC until the syringaldehyde is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Extraction: Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure product.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting the synthesis scale-up.
References
Validation & Comparative
Unveiling the Structural Nuances: A Comparative NMR Analysis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde
A detailed spectroscopic comparison of 4-(benzyloxy)-3,5-dimethoxybenzaldehyde with structurally related analogs provides a valuable resource for researchers in synthetic chemistry and drug discovery. This guide presents a comprehensive analysis of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectra, offering insights into its unique chemical signature.
For professionals in fields ranging from medicinal chemistry to materials science, unambiguous structural confirmation of novel compounds is paramount. NMR spectroscopy stands as a cornerstone technique for such characterization. Here, we provide a detailed NMR analysis of this compound, a versatile building block in organic synthesis. To facilitate a deeper understanding of its spectral features, we present a comparative analysis with key structural analogs: 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde), 3,4,5-trimethoxybenzaldehyde, and 4-benzyloxybenzaldehyde.
Comparative NMR Data Analysis
The following tables summarize the 1H and 13C NMR spectral data for this compound and its comparative compounds. The data for the target compound is predicted based on the experimental data of the analogs, providing a reliable reference for experimental verification.
Table 1: 1H NMR Spectral Data Comparison
| Compound | Solvent | δ (ppm) | Multiplicity | Integration | Assignment |
| This compound (Predicted) | CDCl₃ | 9.85 | s | 1H | CHO |
| 7.45-7.30 | m | 5H | Phenyl-H | ||
| 7.10 | s | 2H | Ar-H | ||
| 5.15 | s | 2H | OCH₂Ph | ||
| 3.90 | s | 6H | OCH₃ | ||
| 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)[1][2] | CDCl₃ | 9.81 | s | 1H | CHO |
| 7.15 | s | 2H | Ar-H | ||
| 5.9 (br s) | 1H | OH | |||
| 3.96 | s | 6H | OCH₃ | ||
| 3,4,5-Trimethoxybenzaldehyde[3][4] | CDCl₃ | 9.88 | s | 1H | CHO |
| 7.14 | s | 2H | Ar-H | ||
| 3.94 | s | 9H | OCH₃ | ||
| 4-Benzyloxybenzaldehyde | CDCl₃ | 9.88 | d | 1H | CHO |
| 7.85 | d | 2H | Ar-H (ortho to CHO) | ||
| 7.45-7.30 | m | 5H | Phenyl-H | ||
| 7.05 | d | 2H | Ar-H (ortho to OCH₂Ph) | ||
| 5.14 | s | 2H | OCH₂Ph |
Table 2: 13C NMR Spectral Data Comparison
| Compound | Solvent | δ (ppm) | Assignment |
| This compound (Predicted) | CDCl₃ | 191.5 | CHO |
| 153.5 | C-3, C-5 | ||
| 143.0 | C-4 | ||
| 136.0 | Phenyl C-1' | ||
| 131.0 | C-1 | ||
| 128.7 | Phenyl C-3', C-5' | ||
| 128.3 | Phenyl C-4' | ||
| 127.5 | Phenyl C-2', C-6' | ||
| 107.0 | C-2, C-6 | ||
| 71.0 | OCH₂Ph | ||
| 56.5 | OCH₃ | ||
| 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)[1] | CDCl₃ | 190.9 | CHO |
| 147.5 | C-3, C-5 | ||
| 141.2 | C-4 | ||
| 128.3 | C-1 | ||
| 106.9 | C-2, C-6 | ||
| 56.5 | OCH₃ | ||
| 3,4,5-Trimethoxybenzaldehyde[3][4] | CDCl₃ | 191.2 | CHO |
| 153.7 | C-3, C-5 | ||
| 143.6 | C-4 | ||
| 131.8 | C-1 | ||
| 106.8 | C-2, C-6 | ||
| 61.1 | C4-OCH₃ | ||
| 56.4 | C3,C5-OCH₃ | ||
| 4-Benzyloxybenzaldehyde[5] | CDCl₃ | 190.8 | CHO |
| 163.7 | C-4 | ||
| 136.1 | Phenyl C-1' | ||
| 132.0 | C-2, C-6 | ||
| 130.2 | C-1 | ||
| 128.8 | Phenyl C-3', C-5' | ||
| 128.3 | Phenyl C-4' | ||
| 127.6 | Phenyl C-2', C-6' | ||
| 115.2 | C-3, C-5 | ||
| 70.3 | OCH₂Ph |
Experimental Protocol: NMR Analysis
A standard protocol for acquiring high-quality 1H and 13C NMR spectra for compounds like this compound is outlined below.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
The spectra should be recorded on a 400 MHz or higher field NMR spectrometer.
-
The probe temperature is typically set to 298 K.
3. 1H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Use a spectral width of approximately 16 ppm.
-
The relaxation delay should be set to at least 1-2 seconds.
4. 13C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the 13C isotope.
-
The spectral width should be around 240 ppm.
-
A relaxation delay of 2-5 seconds is recommended.
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the 1H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Structural Assignment Workflow
The following diagram illustrates the logical workflow for assigning the NMR signals of this compound.
Figure 1. NMR Signal Assignment Workflow
This guide provides a foundational NMR analysis of this compound, leveraging comparative data to aid in the interpretation of its spectral features. The detailed protocol and workflow offer a practical framework for researchers engaged in the synthesis and characterization of novel organic molecules.
References
Mass Spectrometry Analysis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry techniques for the analysis of 4-(benzyloxy)-3,5-dimethoxybenzaldehyde and its structurally related derivatives. Understanding the mass spectrometric behavior of these compounds is crucial for their identification, characterization, and quantification in complex matrices, which is essential in synthetic chemistry and drug development. This document outlines the predicted fragmentation patterns, compares common ionization techniques, and provides standardized experimental protocols.
Comparison of Ionization Techniques
The choice of ionization method is critical in the analysis of substituted benzaldehydes, as it dictates the extent of fragmentation and the type of information obtained. "Soft" ionization techniques are generally preferred for determining the molecular weight, while "hard" ionization techniques provide detailed structural information through fragmentation patterns.[1]
| Ionization Technique | Principle | Suitability for this compound | Expected Ion Species |
| Electron Ionization (EI) | A high-energy electron beam bombards the sample, causing ionization and extensive, reproducible fragmentation.[1] | Excellent for structural elucidation via fragmentation patterns. Suitable for GC-MS. Considered a "hard" ionization technique.[2] | [M]⁺•, [M-H]⁺, [M-CH₃]⁺, [M-OCH₃]⁺, [M-CHO]⁺, [C₇H₇]⁺ |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample to create an aerosol, resulting in charged droplets and solvated ions.[3] | Ideal for LC-MS analysis. As a "soft" ionization technique, it typically yields the molecular ion with minimal fragmentation.[3][4] | [M+H]⁺, [M+Na]⁺ |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent, which then transfers a proton to the analyte molecules in the gas phase.[4] | A complementary technique to ESI, particularly effective for less polar compounds that are not easily ionized by ESI.[1][4] | [M+H]⁺ |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The sample is co-crystallized with a matrix that absorbs laser energy, promoting desorption and soft ionization.[3] | Primarily used for large, non-volatile molecules like proteins. While possible, it is less common for a small molecule of this size.[1] | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
Predicted Mass Fragmentation Patterns
Due to its functional groups—a benzaldehyde, two methoxy groups, and a benzyloxy ether—the title compound is expected to follow distinct fragmentation pathways, particularly under Electron Ionization (EI). The primary cleavage sites are the benzylic C-O bond and the bonds adjacent to the aromatic ring and aldehyde group.
The table below summarizes the major predicted fragment ions for this compound (Molecular Weight: 272.29 g/mol ) under EI-MS.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Interpretation |
| 272 | [C₁₆H₁₆O₄]⁺• | Molecular Ion (M⁺•) |
| 271 | [C₁₆H₁₅O₄]⁺ | Loss of a hydrogen radical from the aldehyde ([M-H]⁺)[5] |
| 241 | [C₁₅H₁₃O₃]⁺ | Loss of a methoxy radical (•OCH₃) from the molecular ion ([M-OCH₃]⁺) |
| 181 | [C₉H₉O₄]⁺ | Cleavage of the benzylic ether bond with charge retention on the benzaldehyde moiety ([M-C₇H₇]⁺) |
| 165 | [C₉H₉O₃]⁺ | Loss of an oxygen atom from the m/z 181 fragment |
| 91 | [C₇H₇]⁺ | Formation of the stable tropylium (benzyl) cation from the benzyloxy group |
Experimental Protocols
Accurate mass spectrometry analysis relies on robust and reproducible experimental conditions. The following are generalized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Protocol 1: GC-MS for Fragmentation Analysis
This method is ideal for obtaining detailed fragmentation patterns using Electron Ionization (EI).
-
Sample Preparation : Prepare a 1 mg/mL stock solution of the analyte in a volatile solvent such as dichloromethane or methanol.[2] Dilute to a final concentration of 1-10 µg/mL.
-
GC System :
-
Column : A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature : 250 °C.
-
Injection Volume : 1 µL (splitless mode).
-
Oven Program : Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (EI) :
Protocol 2: LC-MS for Molecular Weight Determination and Quantification
This method uses soft ionization (ESI or APCI) and is suitable for analyzing thermally labile derivatives and for quantitative studies using isotope dilution.[6]
-
Sample Preparation : Dissolve the sample in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1-10 µg/mL. For quantitative analysis, spike the sample with a known concentration of a deuterated internal standard at the beginning of the preparation.[6]
-
UHPLC System :
-
Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[6]
-
Mobile Phase A : 0.1% formic acid in water.[6]
-
Mobile Phase B : 0.1% formic acid in acetonitrile.[6]
-
Gradient : Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 2 minutes.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
-
Mass Spectrometer (ESI) :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 150 °C.
-
Desolvation Temperature : 350 °C.
-
Mass Range : m/z 100–500.
-
Scan Mode : Full scan for identification or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for quantification.
-
Visualized Workflows and Pathways
To clarify the analytical process and the chemical transformations during analysis, the following diagrams are provided.
Caption: A generalized workflow for the mass spectrometric analysis of chemical compounds.
Caption: Predicted EI fragmentation pathway for this compound.
References
A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde Against Other Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-(benzyloxy)-3,5-dimethoxybenzaldehyde with other substituted benzaldehydes in key organic reactions. By examining the electronic effects of its substituents, we can predict and understand its behavior in nucleophilic addition and oxidation reactions, which is crucial for synthetic planning and reaction optimization in medicinal chemistry and materials science. This analysis is supported by established chemical principles and available experimental data for analogous compounds.
The Impact of Substituents on Benzaldehyde Reactivity
The reactivity of the aldehyde functional group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either increase or decrease this electrophilicity through a combination of inductive and resonance effects. These electronic effects are quantitatively described by Hammett constants (σ), which provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), have positive Hammett constants (σ > 0). They decrease the electron density on the aromatic ring and, by extension, on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) and alkyl groups (-CH₃), have negative Hammett constants (σ < 0). They increase the electron density on the aromatic ring and the carbonyl carbon, reducing its electrophilicity and thereby decreasing its reactivity in nucleophilic addition reactions.
This compound possesses three electron-donating groups: one benzyloxy group at the para position and two methoxy groups at the meta positions relative to the aldehyde. All three groups contribute to an increased electron density on the carbonyl carbon, making it significantly less reactive than unsubstituted benzaldehyde in nucleophilic addition reactions. Conversely, this electron-rich nature can enhance its reactivity in certain oxidation reactions.
Comparative Reactivity Data
| Substituent(s) | Position(s) | Hammett Constant (σ) | Predicted Reactivity in Nucleophilic Addition | Predicted Reactivity in Oxidation |
| 4-Benzyloxy, 3,5-dimethoxy | p, m, m | Est. < -0.2 (strongly donating) | Low | High |
| 4-Nitro | para | +0.78 | Very High | Low |
| 4-Chloro | para | +0.23 | High | Moderate |
| (Unsubstituted) | - | 0.00 | Moderate | Moderate |
| 4-Methyl | para | -0.17 | Low | High |
| 4-Methoxy | para | -0.27 | Very Low | Very High |
| Syringaldehyde (4-OH, 3,5-di-OMe) | p, m, m | - | Low | Very High[1] |
Note: Hammett constants are a guide and actual reactivity can be influenced by steric effects and specific reaction conditions.
Experimental Protocols
Detailed methodologies for key reactions are provided below to allow for standardized comparison of benzaldehyde reactivity.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.
Protocol:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates. If not, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.
For syringaldehyde, a solvent-free Knoevenagel condensation with malonic acid at 90°C has been shown to reach complete conversion in 120 minutes[2].
Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes and ketones using a phosphonium ylide.
Protocol:
-
Prepare the phosphonium ylide by treating a phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.0 mmol) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous, aprotic solvent like THF or DMSO under an inert atmosphere.
-
Cool the ylide solution to 0°C or below.
-
Slowly add a solution of the substituted benzaldehyde (1.0 mmol) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.
Oxidation to Carboxylic Acid
The oxidation of benzaldehydes to their corresponding benzoic acids is a common transformation.
Protocol:
-
Dissolve the substituted benzaldehyde (1.0 mmol) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), to the solution at 0°C.
-
Stir the mixture at room temperature until the reaction is complete (indicated by a color change and confirmed by TLC).
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess oxidant.
-
If a precipitate of manganese dioxide forms, filter it off.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Studies on the oxidation of syringaldehyde have shown that it is more reactive than vanillin and 4-hydroxybenzaldehyde due to the electron-donating effects of the methoxy groups[1][3].
Visualizations
Experimental Workflow: Wittig Reaction
Caption: A generalized workflow for comparing the reactivity of different benzaldehydes in a Wittig reaction.
Substituent Effects on Benzaldehyde Reactivity
Caption: The electronic effects of substituents on the reactivity of the benzaldehyde carbonyl group.
References
Comparative Biological Activity of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde Derivatives: A Guide for Drug Discovery Professionals
Introduction: 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde serves as a versatile scaffold for the synthesis of novel bioactive compounds. Its derivatives, particularly Schiff bases and chalcones, have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various derivatives, supported by experimental data from published studies. While direct comparative studies on a comprehensive series of this compound derivatives are limited, this document synthesizes available data on structurally related compounds to provide insights into their therapeutic potential.
Anticancer Activity
Derivatives of benzyloxybenzaldehyde have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Comparative Analysis of Anticancer Activity:
| Derivative Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzyloxybenzaldehyde | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (Human leukemia) | Potent at 1-10 µM | [1] |
| Benzyloxybenzaldehyde | 2-(Benzyloxy)-4-methoxybenzaldehyde | HL-60 (Human leukemia) | Significant activity at 1-10 µM | [1] |
| Benzyloxybenzaldehyde | 2-(Benzyloxy)-5-methoxybenzaldehyde | HL-60 (Human leukemia) | Significant activity at 1-10 µM | [1] |
| Cinnamaldehyde-based Chalcone | Compound 3e | Caco-2 (Colon cancer) | 32.19 ± 3.92 | [2] |
| Flavonoid Benzimidazole | Compound 15 | MGC-803 (Gastric cancer) | 20.47 ± 2.07 | [3] |
| Flavonoid Benzimidazole | Compound 15 | MFC (Mouse gastric cancer) | 23.47 ± 3.59 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[4][5]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 72 hours.[6]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well, followed by incubation for 1.5 hours at 37°C.[6]
-
Solubilization: Remove the MTT solution, and add 130 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[6] The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[4]
Signaling Pathway: Apoptosis Induction
Several benzyloxybenzaldehyde derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.[1] A key event in apoptosis is the loss of mitochondrial membrane potential.[1]
Antimicrobial Activity
Schiff bases and chalcones derived from substituted benzaldehydes are known to possess significant antibacterial and antifungal properties.
Comparative Analysis of Antimicrobial Activity:
| Derivative Type | Compound | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base | Compound 3e | S. aureus (biofilm producer) | 24-49 | [7] |
| Schiff Base | Compound 3c | Candida sp. | 24 | [7] |
| Schiff Base Metal Complex | Co(II) complex | S. aureus, E. faecalis, K. pneumoniae, P. aeruginosa | Strong to moderate activity | [8] |
| Schiff Base Metal Complex | Cu(II) complex | S. aureus | Strong to moderate activity | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[9][10]
-
Preparation of Compounds: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well with the microbial suspension.[10]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Experimental Workflow: Antimicrobial Screening
Anti-inflammatory Activity
Chalcone derivatives, in particular, have been investigated for their anti-inflammatory properties, often through the inhibition of inflammatory mediators like nitric oxide (NO) and the modulation of signaling pathways such as NF-κB and MAPK.
Comparative Analysis of Anti-inflammatory Activity:
| Derivative Type | Compound | Assay | Activity | Reference |
| Chalcone | 2',5'-dihydroxychalcone | Hind-paw edema induced by polymyxin B | Remarkable inhibitory effect | [12] |
| Chalcone | Compound 1 and 5 | Writhing test | Significant dose-dependent anti-nociceptive activity | [13] |
| Chalcone | Compound 3h and 3l | NO production in RAW246.7 cells | Significant inhibition | [14] |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay measures nitrite concentration, an indicator of NO production by macrophages.[15][16]
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[15]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[16] The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathway: Inhibition of NF-κB and MAPK Pathways
Chalcones and other benzaldehyde derivatives can exert their anti-inflammatory effects by inhibiting the activation of key signaling pathways like NF-κB and MAPK, which are crucial for the expression of pro-inflammatory genes.[14][17][18]
The derivatives of this compound represent a promising class of compounds with diverse biological activities. The available data on structurally similar molecules suggest their potential as anticancer, antimicrobial, and anti-inflammatory agents. Further synthesis and comprehensive screening of a focused library of these derivatives are warranted to establish clear structure-activity relationships and identify lead candidates for further drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT (Assay protocol [protocols.io]
- 7. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 8. japsonline.com [japsonline.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the X-ray Crystal Structure of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structure of derivatives related to 4-(benzyloxy)-3,5-dimethoxybenzaldehyde. While a specific crystal structure for this compound is not publicly available, this document presents crystallographic data for structurally similar compounds to offer insights into the conformational properties and crystal packing of this class of molecules. The guide also includes experimental protocols for the synthesis of related derivatives and a comparison with alternative benzaldehyde structures.
Structural Comparison of Benzaldehyde Derivatives
The substitution pattern on the benzaldehyde ring significantly influences molecular conformation and intermolecular interactions within the crystal lattice. This section compares the crystallographic data of key derivatives to understand the structural impact of benzyloxy and methoxy groups.
A study of various multi-substituted benzaldehyde derivatives highlighted that weak intermolecular interactions, such as C–H⋯O hydrogen bonds, C–H⋯π, and π–π stacking, are crucial in the formation of their molecular assemblies.[1] The positioning of substituents can lead to subtle yet important differences in crystal packing.[1][2]
Table 1: Crystallographic Data for 4-(Benzyloxy)benzaldehyde and Related Derivatives
| Parameter | 4-(Benzyloxy)benzaldehyde[3] | 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde[4] | 4-(Benzyloxy)-3-methoxybenzonitrile[5] |
| Formula | C₁₄H₁₂O₂ | C₁₅H₁₃NO₅ | C₁₅H₁₃NO₂ |
| Molecular Weight | 212.24 | 287.26 | 239.26 |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P bca | P 2₁/c | P 2₁/c |
| a (Å) | 11.4772 (11) | 6.853 (1) | 14.9434 (12) |
| b (Å) | 12.9996 (12) | 11.994 (2) | 9.5469 (8) |
| c (Å) | 7.2032 (6) | 16.405 (3) | 8.8522 (7) |
| β (˚) | 90 | 98.28 (3) | 102.663 (2) |
| Volume (ų) | 1074.71 (17) | 1334.4 (4) | 1232.16 (17) |
| Z | 4 | 4 | 4 |
| Dihedral Angle between Rings (°) | 5.23 (9) | 3.98 (7) | 81.65 (3) |
In 4-(benzyloxy)benzaldehyde, the two aromatic rings are nearly coplanar, with a small dihedral angle of 5.23 (9)°.[3] Similarly, 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde exhibits a dihedral angle of 3.98 (7)° between its benzene rings.[4] In contrast, the nitrile derivative, 4-(benzyloxy)-3-methoxybenzonitrile, shows a significantly larger dihedral angle of 81.65 (3)° between its aromatic rings.[5]
Experimental Protocols
The synthesis of this compound and its derivatives typically involves the O-alkylation of the corresponding hydroxybenzaldehyde.
General Synthesis of 4-(Benzyloxy)benzaldehyde Derivatives
A common synthetic route involves the reaction of a substituted 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base.
Example: Synthesis of 4-(Benzyloxy)benzaldehyde [3]
-
A mixture of 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol), benzyl bromide (5.0 ml, 42.05 mmol), and anhydrous potassium carbonate (20.0 g, 144.27 mmol) in ethanol is refluxed for 14 hours under a nitrogen atmosphere.
-
After cooling, the potassium carbonate is filtered off, and the residue is washed with large volumes of ethyl acetate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is dissolved in diethyl ether (50 ml) and washed sequentially with a saturated sodium chloride solution (2 x 50 ml), 5% sodium hydroxide solution (1 x 50 ml), and distilled water.
-
The ether solution is dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude product is recrystallized from ethanol to yield colorless crystals.
Synthesis of a Schiff Base Derivative
(E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol was synthesized through the condensation reaction of 2-amino-4-methoxyphenyl with 4-(benzyloxy)-2-hydroxybenzaldehyde. The mixture was refluxed in ethanol for 1 hour and 40 minutes, followed by solvent evaporation and recrystallization from ethanol.
Visualization of a General Synthetic Pathway
The following diagram illustrates a generalized synthetic workflow for producing benzyloxybenzaldehyde derivatives from their corresponding hydroxy precursors.
Caption: General workflow for the synthesis of 4-(benzyloxy)benzaldehyde derivatives.
Comparative Analysis with Alternative Compounds
The biological activity of benzaldehyde derivatives is of significant interest in drug development. While specific data for this compound is limited, related compounds have shown potential in various therapeutic areas.
Table 2: Biological Activities of Related Benzaldehyde and Benzoic Acid Derivatives
| Compound/Derivative Class | Biological Activity | Key Findings | Reference |
| Benzaldehyde | Antimicrobial, Fungicidal | Generally regarded as safe (GRAS) and used as a food additive. Shows broad biological activities. | [6] |
| 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA) | Antiaflatoxigenic | Inhibited the production of aflatoxin B1 by Aspergillus flavus with an IC₅₀ value of 0.55 mM. | [7] |
| Benzoic Acid Derivatives | Anticancer, Anti-inflammatory | Hydroxylated derivatives showed greater HDAC inhibition than methoxylated ones. Some derivatives exhibit potent inhibition of superoxide generation in neutrophils. | [8] |
| Benzyloxy Benzamide Derivatives | Neuroprotective | A series of derivatives were discovered as potent neuroprotective agents against ischemic stroke by disrupting the PSD95-nNOS protein-protein interaction. | [9] |
The diverse biological activities of benzaldehyde derivatives underscore their potential as scaffolds in medicinal chemistry. The specific substitution patterns on the aromatic ring are critical in determining the efficacy and mechanism of action.[10] For instance, the presence of a benzyloxy group has been associated with potent biological effects in protein kinase CK2 inhibitors.[8]
Molecular Structure Diagram
The following diagram illustrates the molecular structure of the parent compound of interest and a key comparative derivative.
Caption: Structures of this compound and a related derivative.
References
- 1. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Comparative study of Wittig vs. Horner-Wadsworth-Emmons for stilbene synthesis from 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of stilbene derivatives is a cornerstone in the development of novel therapeutic agents, owing to their diverse biological activities. Among the various synthetic routes, the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most prominent olefination methods. This guide provides an objective comparison of these two powerful reactions for the synthesis of a key stilbene intermediate, 4-(benzyloxy)-3,5-dimethoxystilbene, from 4-(benzyloxy)-3,5-dimethoxybenzaldehyde. The comparison is supported by representative experimental data from analogous systems, detailed experimental protocols, and workflow visualizations to aid in methodological selection.
At a Glance: Wittig vs. HWE for Stilbene Synthesis
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium Ylide (from Triphenylphosphine) | Phosphonate Carbanion (from Diethyl phosphite) |
| Byproduct | Triphenylphosphine oxide (often requires chromatography for removal) | Dialkyl phosphate (water-soluble, easily removed by extraction)[1] |
| Stereoselectivity | Variable; depends on ylide stability. Unstabilized ylides tend to give (Z)-alkenes, while stabilized ylides favor (E)-alkenes.[2] | Generally high (E)-selectivity.[1] |
| Reactivity of Carbonyl | Broad scope, including aldehydes and ketones. | Highly effective with aldehydes; can also be used with ketones. |
| Base Requirements | Typically requires strong bases (e.g., n-BuLi, NaH, NaOMe). | Can be performed with a range of bases, from strong (NaH, LDA) to milder conditions (DBU, K₂CO₃). |
Experimental Data Comparison
| Reaction | Aldehyde | Phosphorus Reagent | Base | Solvent | Yield (%) | E/Z Ratio | Reference |
| Wittig | Substituted Benzaldehyde | Benzyltriphenylphosphonium chloride | NaOMe | Methanol | 75-90 | Mixture, often requires isomerization | Representative |
| HWE | 4-Benzyloxybenzaldehyde | Diethyl benzylphosphonate | NaOMe | THF | Good | Exclusively E | [3] |
| HWE | Benzaldehydes with electron-donating groups | Diethyl benzylphosphonate | NaOH (PTC) | Toluene/Water | >90 | All E-isomer | [4] |
Note: The yields and stereoselectivity are highly dependent on the specific substrates and reaction conditions. The data presented for the Wittig reaction is a general representation for non-stabilized ylides reacting with aromatic aldehydes. The HWE reaction consistently demonstrates high E-selectivity for stilbene synthesis.[1][4]
Experimental Protocols
Wittig Synthesis of 4-(Benzyloxy)-3,5-dimethoxystilbene
This protocol is adapted from general procedures for the Wittig reaction with substituted benzaldehydes.
1. Preparation of the Phosphonium Ylide (Wittig Reagent):
-
To a stirred suspension of benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq.) portion-wise.
-
The formation of the deep red-colored ylide indicates the deprotonation of the phosphonium salt. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes.
2. Reaction with the Aldehyde:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the aldehyde.
3. Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product, a mixture of (E)- and (Z)-stilbenes along with triphenylphosphine oxide, is then purified by column chromatography on silica gel.
Horner-Wadsworth-Emmons Synthesis of (E)-4-(Benzyloxy)-3,5-dimethoxystilbene
This protocol is adapted from general procedures for the HWE reaction.
1. Preparation of the Phosphonate Carbanion:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.), previously washed with hexanes to remove the oil, in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diethyl benzylphosphonate (1.1 eq.) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
2. Reaction with the Aldehyde:
-
Cool the solution of the phosphonate carbanion to 0 °C.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
3. Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization or, if necessary, by column chromatography on silica gel to yield the pure (E)-stilbene.
Visualizing the Workflows
Caption: Comparative workflow of Wittig and HWE reactions.
Logical Comparison of Reaction Pathways
Caption: Mechanistic comparison of Wittig and HWE pathways.
Conclusion
Both the Wittig and Horner-Wadsworth-Emmons reactions are effective methods for the synthesis of 4-(benzyloxy)-3,5-dimethoxystilbene. The choice between the two often depends on the desired stereochemical outcome and the ease of purification.
The Wittig reaction , particularly with non-stabilized ylides, can provide access to (Z)-stilbenes, although it often results in a mixture of isomers requiring further separation or isomerization steps. The primary drawback is the formation of triphenylphosphine oxide, a byproduct that can complicate purification.
The Horner-Wadsworth-Emmons reaction is generally the preferred method for the synthesis of (E)-stilbenes due to its high stereoselectivity.[1] A significant practical advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies the purification process considerably.[1] For the synthesis of the thermodynamically more stable (E)-4-(benzyloxy)-3,5-dimethoxystilbene, the HWE reaction offers a more efficient and straightforward approach.
References
A Comparative Guide to the DFT Optimization of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde Derivatives and Related Compounds
This guide provides a comparative analysis of Density Functional Theory (DFT) optimization studies on 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde and structurally related derivatives. It is intended for researchers, scientists, and drug development professionals interested in the computational chemistry and in silico analysis of these compounds, which are relevant in various fields, including medicinal chemistry.
Introduction to DFT in Molecular Modeling
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of drug design and molecular analysis, DFT is a powerful tool for optimizing molecular geometries, predicting electronic properties, and understanding molecular interactions. This guide will delve into specific applications of DFT for benzaldehyde derivatives, offering a comparative look at methodologies and findings.
Comparison of Computational and Experimental Data
The following tables summarize key quantitative data from DFT optimization studies and experimental characterizations of this compound and its analogues. These comparisons are crucial for validating computational models and understanding the electronic and structural properties of these molecules.
Table 1: Comparison of Optimized Geometric Parameters for Benzaldehyde Derivatives
| Parameter | 4-(Benzyloxy)-3-methoxy-benzaldehyde (DFT)[1] | (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol (DFT)[2] | (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol (X-ray)[2] | 4-(Benzyloxy)benzaldehyde (X-ray)[3] |
| C=O Bond Length (Å) | 1.2584 | - | - | - |
| C-O (ether) Bond Length (Å) | - | 1.364 (O2-C4), 1.358 (O3-C11) | 1.364(2) (O2-C4), 1.358(2) (O3-C11) | - |
| C-N Bond Length (Å) | - | 1.277 | 1.277(2) | - |
| Dihedral Angle (Benzene Rings) (°) | - | 63.95 (central to phenyl) | 63.95(9) (central to phenyl) | 5.23 (9) |
Table 2: Comparison of Electronic Properties
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
| (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol[2] | -5.65 | -1.77 | 3.88 | B3LYP/6-311+G(d) |
| Dimethoxybenzene derivative 1[4][5] | -6.23 | -1.39 | 4.84 | B3LYP/Def2-TZVP |
| Dimethoxybenzene derivative 2[4][5] | -6.53 | -1.36 | 5.17 | B3LYP/Def2-TZVP |
Experimental and Computational Protocols
The methodologies employed in the cited studies provide a framework for conducting similar computational and experimental investigations on benzaldehyde derivatives.
DFT Calculation Protocol
A typical DFT study on these compounds involves the following steps:
-
Structure Drawing and Initial Optimization: The initial 3D structure of the molecule is drawn using a molecular editor and subjected to a preliminary geometry optimization using a lower-level theory or force field.
-
DFT Geometry Optimization: The geometry is then fully optimized using DFT. A common and effective combination of functional and basis set for such organic molecules is the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[6][7] The inclusion of diffuse (++) and polarization (d,p) functions is important for an accurate description of the electronic distribution.[7]
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum, which is indicated by the absence of imaginary frequencies.[6][7]
-
Property Calculation: Following successful optimization, various electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges are calculated.[6]
Synthesis and Characterization
The synthesis of benzyloxybenzaldehyde derivatives often involves Williamson ether synthesis, where a substituted phenol is reacted with a benzyl halide in the presence of a base.[8] For instance, 4-((4-chlorobenzyl)oxy)-3-methoxybenzaldehyde can be synthesized from vanillin and 1-chloro-4-(chloromethyl)benzene.[8]
Characterization of the synthesized compounds is typically performed using:
-
X-ray Crystallography: To determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions.[3][9][10]
-
Spectroscopic Methods:
Visualizing Molecular Structures and Computational Workflows
The following diagrams, generated using the DOT language, illustrate the molecular structure of a key benzaldehyde derivative and a typical computational workflow.
Caption: Molecular structure of this compound.
Caption: A generalized workflow for a DFT optimization study of a small molecule.
Conclusion and Future Directions
The DFT optimization studies of this compound and its derivatives provide valuable insights into their structural and electronic characteristics. The good agreement generally observed between DFT-calculated and X-ray-determined geometric parameters validates the use of these computational methods for predicting the properties of related molecules.[2] Future work could focus on a systematic DFT study of a broader range of this compound derivatives to establish clear structure-activity relationships, which would be highly beneficial for the targeted design of new therapeutic agents. Additionally, exploring the effects of different solvent models in the DFT calculations could provide a more accurate representation of the molecular properties in a biological environment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10752E [pubs.rsc.org]
- 10. Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]
Unlocking Antifungal Potential: A Comparative Analysis of Molecules Derived from 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde
For Immediate Release: This guide offers a comparative analysis of the antifungal efficacy of molecules structurally related to 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the performance of various benzaldehyde derivatives against pathogenic fungi, details the methodologies for their evaluation, and explores their mechanism of action.
The rising threat of drug-resistant fungal infections necessitates the discovery of novel antifungal agents. Benzaldehyde and its derivatives have emerged as a promising class of compounds due to their biodegradability and broad-spectrum antimicrobial properties.[1] This guide focuses on the antifungal potential of derivatives of this compound and its structural analogs, providing a comprehensive overview of their in vitro activity and cellular targets.
Comparative Antifungal Activity
The antifungal efficacy of these compounds is primarily quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible fungal growth. The following tables summarize the MIC values for various benzaldehyde derivatives against common fungal pathogens, alongside data for standard antifungal drugs for comparative purposes. It is important to note that while data for direct derivatives of this compound is limited, the activity of structurally similar dimethoxybenzaldehyde isomers provides valuable insights into their potential.
Table 1: Minimum Inhibitory Concentrations (MIC) of Benzaldehyde Derivatives Against Various Fungal Species
| Benzaldehyde Derivative | Fungal Species | MIC Value (mM) | Reference |
| Dimethoxybenzaldehyde Isomers | |||
| 3,5-Dimethoxybenzaldehyde | Aspergillus fumigatus | 1.17 | [2] |
| 2,5-Dimethoxybenzaldehyde | Aspergillus fumigatus | 1.50 | [2] |
| 2,3-Dimethoxybenzaldehyde | Aspergillus fumigatus | 2.50 | [2][3] |
| 2,4-Dimethoxybenzaldehyde | Aspergillus fumigatus | > 3.0 | [4] |
| 3,4-Dimethoxybenzaldehyde | Aspergillus fumigatus | > 3.0 | [4] |
| Other Benzaldehyde Derivatives | |||
| trans-Cinnamaldehyde | Aspergillus fumigatus | 1.0 | [1] |
| Aspergillus terreus | 0.5 | [1] | |
| Aspergillus flavus | 0.5 | [1] | |
| Penicillium expansum | 0.5 | [1] | |
| 2-Hydroxy-5-methoxybenzaldehyde | Aspergillus fumigatus | 0.5 | [1] |
| Aspergillus terreus | 0.5 | [1] | |
| Aspergillus flavus | 0.5 | [1] | |
| Penicillium expansum | 0.5 | [1] |
Note: Lower MIC values indicate higher antifungal potency.
Table 2: MIC Values of Standard Antifungal Drugs for Comparison
| Antifungal Drug | Fungal Species | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 1.0 | [5] |
| Aspergillus fumigatus | >64 | [5] | |
| Amphotericin B | Candida albicans | 0.06 - 1.0 | [5] |
| Aspergillus fumigatus | 1 - 2 | [5] |
Mechanism of Action: Targeting Fungal Oxidative Stress Response
Research indicates that the antifungal activity of benzaldehyde derivatives is linked to their ability to disrupt the cellular antioxidation systems in fungi.[2] This disruption leads to an accumulation of reactive oxygen species (ROS), causing cellular damage and inhibiting fungal growth. A key signaling pathway implicated in this mechanism is the High Osmolarity Glycerol (HOG) pathway, a Mitogen-Activated Protein Kinase (MAPK) cascade that is crucial for the fungal response to environmental stresses, including oxidative stress.[6][7] By interfering with this pathway, these compounds may render the fungi more susceptible to oxidative damage.
Caption: Simplified fungal MAPK signaling pathway under oxidative stress.
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation of antifungal activity. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][8][9]
Broth Microdilution Assay for MIC Determination
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial Dilution: The compounds are serially diluted in 96-well microtiter plates using a liquid growth medium (e.g., RPMI 1640). This creates a range of concentrations to be tested.
-
Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar). A spore suspension is prepared and adjusted to a standardized concentration (e.g., 1 x 10⁶ to 5 x 10⁶ cells/mL).[1]
-
Inoculation: Each well is inoculated with the standardized fungal spore suspension. Control wells, including a growth control (fungus and medium), a sterility control (medium only), and a solvent control, are included.
-
Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 30-37°C) for 24 to 72 hours, depending on the fungal species.[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control well.
Caption: Experimental workflow for antifungal MIC determination.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of antifungal activity.
-
Plate Preparation: A standardized inoculum of the test fungus is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).[10]
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for fungal growth.
-
Zone of Inhibition: The antifungal activity is determined by measuring the diameter of the zone of clearing (zone of inhibition) around the disk where fungal growth is inhibited.[11]
Conclusion
Derivatives of this compound and its structural analogs represent a promising area for the development of new antifungal agents. Their mechanism of action, which involves the disruption of the fungal oxidative stress response, offers a potential avenue to combat drug-resistant strains. Further structure-activity relationship studies are warranted to optimize the antifungal potency of this class of compounds. The standardized protocols provided in this guide will aid researchers in the systematic evaluation of these and other novel antifungal candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Role of MAPK Signal Transduction Pathways in the Response to ...: Ingenta Connect [ingentaconnect.com]
- 7. Oxidative stress response pathways in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academicmed.org [academicmed.org]
Safety Operating Guide
Proper Disposal of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides detailed procedures for the proper disposal of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde, emphasizing safety, environmental responsibility, and regulatory compliance.
This document outlines the necessary steps for handling and disposing of this compound, a compound often used in organic synthesis. Adherence to these protocols is crucial to minimize risks to personnel and the environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound and similar aromatic aldehydes. While a specific SDS for this exact compound may not always be readily available, data from structurally related chemicals provide essential safety guidance.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA-approved respirator.
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3] Ensure that safety showers and eyewash stations are readily accessible.
II. Disposal Procedure
The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste.[1][4][5][6][7][8][9][10]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, and spill cleanup debris), in a designated and compatible hazardous waste container.[6][7]
-
The container must be made of a material that will not react with the chemical, be in good condition, and have a secure, tight-fitting lid.[7][10]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Arranging for Pickup:
What Not to Do:
-
Do NOT dispose of this compound down the sink or in the regular trash. [1][6][7][8][11] This can lead to environmental contamination and may be a violation of local regulations.
-
Do NOT allow the chemical to enter drains or waterways. [1][11]
-
Do NOT attempt to neutralize or degrade the chemical in the lab without a validated and approved protocol and the necessary safety measures. While some research explores the degradation of benzaldehydes, these are not standard disposal procedures.[12][13][14]
III. Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as described above.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: All cleanup materials must be disposed of as hazardous waste.[6]
IV. Data on Similar Compounds
The following table summarizes key disposal and safety information from the SDS of structurally similar aromatic aldehydes. This data reinforces the general guidelines for handling this compound.
| Compound Name | Key Disposal Recommendations | Incompatible Materials |
| 4-Hydroxy-3,5-dimethoxybenzaldehyde | Place in appropriate containers for disposal. Keep away from drains, surface, and groundwater.[11] | Not specified in the provided context. |
| 2,5-Dimethoxybenzaldehyde | Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[4] | Strong oxidizing agents.[4] |
| 3,4-dimethoxybenzaldehyde | Dispose of contents/container to an approved waste disposal plant. Do not let the product enter drains.[1][5] | Not specified in the provided context. |
| 3,5-Dimethoxybenzaldehyde | Dispose of contents/container to an approved waste disposal plant. Do not let this chemical enter the environment.[2] | Strong oxidizing agents, strong bases, strong reducing agents.[2] |
| 3-Benzyloxy-4-methoxybenzaldehyde | Chemical waste generators must consult local, regional, and national hazardous waste regulations. Should not be released into the environment.[8] | Strong oxidizing agents, strong bases.[8] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and local regulations for chemical disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. vumc.org [vumc.org]
- 7. policies.dartmouth.edu [policies.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. ptb.de [ptb.de]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
Essential Safety and Operational Guidance for 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to protect against potential hazards, which include skin and eye irritation, and respiratory irritation from dust.[1][2] The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Rationale & Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 or ANSI Z.87.1 standards. A face shield is required when there is a risk of splashing or dust generation.[3] | To protect eyes from chemical splashes and airborne particles.[4][5] Goggles should have an anti-fog coating and indirect ventilation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] It is recommended to wear two pairs of gloves, an inner and an outer layer.[5] | To prevent skin contact. Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[3] Always inspect gloves for damage before use and change them immediately if contact with the chemical occurs. |
| Body Protection | A lab coat (Nomex® or similar flame-resistant material is recommended) buttoned and properly fitted to cover as much skin as possible.[3] For larger quantities or when significant dust generation is anticipated, chemical-resistant coveralls are advised.[4][6] | To protect the skin from spills and contamination.[5] Clothing made of polyester or acrylic should be avoided.[3] |
| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation.[2][7] However, if dust formation is unavoidable or ventilation is insufficient, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is necessary.[2][7] | To prevent inhalation of the powdered chemical, which can cause respiratory irritation.[2] Always work in a well-ventilated area, preferably a fume hood. |
| Foot Protection | Closed-toe, closed-heel shoes made of a durable material. Chemical-resistant boots with steel toes are recommended for handling larger quantities or in areas with a higher risk of spills.[4][5][6] | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
2.1. Preparation:
-
Designate a Work Area: Conduct all work with this compound in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and weighing paper, before handling the chemical.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
2.2. Handling:
-
Weighing: To minimize dust, weigh the compound carefully. Use a weighing boat or paper and avoid rapid movements.
-
Transfer: When transferring the powder, do so slowly and close to the receiving container to prevent aerosolization.
-
In Solution: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]
-
Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][8]
2.3. Accidental Release Measures:
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[7]
-
Large Spills: In the event of a larger spill, evacuate the area and ensure it is well-ventilated. Wear appropriate respiratory protection and other PPE before cleaning up.
-
Ventilation: Ensure adequate ventilation during cleanup.[8]
2.4. First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][7] Seek medical attention.[2]
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2]
-
If inhaled: Move the person to fresh air.[9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek medical attention.[2]
-
If swallowed: Rinse mouth with water.[9] Do not induce vomiting. Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.
Disposal Plan
All waste containing this compound must be treated as chemical waste.
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for liquid chemical waste. Do not pour down the drain.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on disposal procedures.
Quantitative Data Summary
The following table presents key physical and chemical properties of this compound relevant to its safe handling.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₄ | [10] |
| Molecular Weight | 272.3 g/mol | [10] |
| Appearance | Yellow to brown powder or crystals | [10] |
| Melting Point | 60 - 64 °C (140 - 147.2 °F) | [7] |
| Solubility | Soluble in chloroform, methanol | [9] |
| Storage Temperature | 2-8°C under an inert atmosphere | [10] |
Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Selecting the Right PPE for Chemical Management | Chemwatch [chemwatch.net]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 10. This compound | 6527-32-8 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
